3-Hydroxyphenazepam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJKJUWAZOWXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990281 | |
| Record name | 3-Hydroxyphenazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70030-11-4 | |
| Record name | 3-Hydroxyphenazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70030-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphenazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070030114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyphenazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYPHENAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KJ8MP77JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 3-Hydroxyphenazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyphenazepam, an active metabolite of the benzodiazepine phenazepam, exerts its primary pharmacological effects through the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission. This document provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with the GABA-A receptor complex. It includes available quantitative data, detailed experimental protocols for assessing its activity, and visual diagrams of the key pathways and workflows to support further research and development.
Introduction
This compound is a benzodiazepine derivative and a significant active metabolite of phenazepam and the prodrug cinazepam.[1] Like other compounds in its class, it demonstrates hypnotic, sedative, anxiolytic, and anticonvulsant properties.[1] Its mechanism of action is centered on the positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2] Understanding the precise interactions and functional consequences of this modulation is critical for the development of novel therapeutics and for comprehending its pharmacological profile.
Primary Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action of this compound is its function as a positive allosteric modulator (PAM) of the GABA-A receptor.[1]
2.1. The GABA-A Receptor Complex
The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) ion pore. The endogenous ligand, GABA, binds at the interface between the α and β subunits, triggering a conformational change that opens the channel and allows the influx of Cl⁻ ions. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
2.2. Allosteric Modulation by this compound
This compound binds to a distinct site on the GABA-A receptor, known as the benzodiazepine (BZD) site, which is located at the interface between the α and γ subunits. It is important to note that this compound does not activate the receptor directly. Instead, its binding enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound. This potentiation of the GABAergic signal results in a greater influx of chloride ions and a more pronounced inhibitory effect, leading to the characteristic CNS depressant effects of benzodiazepines.
Secondary Mechanism of Action: Inhibition of GABA Transporters
In addition to its primary role as a GABA-A receptor PAM, there is evidence to suggest that this compound may also exert its effects through a secondary mechanism: the inhibition of GABA transporters. Studies using synaptosomes isolated from rat cortex have shown that this compound can decrease the uptake of GABA. By inhibiting GABA transporters, the concentration of GABA in the synaptic cleft is increased, leading to a prolonged activation of GABA-A receptors and further enhancement of inhibitory signaling.
Quantitative Pharmacological Data
| Compound | Assay Type | Parameter | Value (nM) | System |
| This compound | Functional (GABA Response Potentiation) | EC₅₀ | 10.3 | Rat Cerebellar Slices |
| Phenazepam | Functional (GABA Response Potentiation) | EC₅₀ | 6.1 | Rat Cerebellar Slices |
Note: The EC₅₀ value represents the concentration of the compound required to elicit 50% of its maximum effect in potentiating the GABA response. A lower EC₅₀ value indicates higher potency.
Detailed Experimental Protocols
The following protocols describe standard methodologies used to characterize the interaction of compounds like this compound with the GABA-A receptor.
5.1. Radioligand Competitive Binding Assay for Affinity (Ki) Determination
This assay determines the affinity of a test compound for the benzodiazepine binding site by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer, and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Flumazenil, a BZD site antagonist), and varying concentrations of the unlabeled test compound (this compound).
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled BZD (e.g., 10 µM Diazepam) to saturate all specific binding sites.
-
Incubate the plate at a controlled temperature (e.g., 4°C or 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5.2. Whole-Cell Patch-Clamp Electrophysiology for Functional Potentiation
This technique directly measures the effect of a compound on the function of the GABA-A receptor by recording the ion currents flowing through the channel.
Methodology:
-
Cell Preparation:
-
Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subunits.
-
Plate cells on coverslips for use in the recording chamber.
-
-
Recording Setup:
-
Place the coverslip in a recording chamber on the stage of a microscope and perfuse with an external solution (artificial cerebrospinal fluid - aCSF).
-
Prepare a glass micropipette (recording electrode) with a tip resistance of 3-6 MΩ and fill it with an internal solution containing ions that mimic the intracellular environment.
-
-
Whole-Cell Configuration:
-
Under visual guidance, carefully approach a target neuron with the recording electrode while applying slight positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance "giga-ohm" seal.
-
Apply brief, gentle suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior (whole-cell configuration).
-
-
Data Recording:
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Establish a baseline recording.
-
Apply a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) to the cell to elicit a control inward chloride current.
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiated inward currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of the test compound relative to the control GABA response.
-
Plot the percentage potentiation against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ value from this curve.
-
Conclusion
This compound functions as a potent, positive allosteric modulator of the GABA-A receptor, which is the primary driver of its CNS depressant effects. Its mechanism involves enhancing the frequency of GABA-mediated chloride channel opening, leading to increased neuronal inhibition. A potential secondary mechanism involving the inhibition of GABA reuptake may also contribute to its overall pharmacological profile. The provided quantitative data and detailed experimental protocols offer a foundational guide for researchers and drug development professionals engaged in the study of this and other benzodiazepine compounds. Further research is warranted to elucidate its binding affinities at specific GABA-A receptor subtypes and to quantify its effects on GABA transporters, which will provide a more complete understanding of its nuanced mechanism of action.
References
The Pharmacokinetics of 3-Hydroxyphenazepam: An In-depth Technical Guide for Researchers
Introduction: 3-Hydroxyphenazepam is a biologically active metabolite of the benzodiazepine phenazepam, and also the primary active metabolite of the prodrug cinazepam. It exhibits hypnotic, sedative, anxiolytic, and anticonvulsant properties, acting as a positive allosteric modulator at the GABA-A receptor. Understanding the pharmacokinetic profile of this compound is crucial for its potential therapeutic applications and for interpreting toxicological findings. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound in various animal models, detailing experimental methodologies and presenting available quantitative data.
Quantitative Pharmacokinetic Data
The majority of pharmacokinetic data for this compound in animal models is derived from studies where the parent compound, phenazepam, was administered. Direct administration studies of this compound are less common. The following tables summarize the available quantitative data.
Table 1: Comparative Pharmacokinetics of this compound following Oral Administration of Phenazepam
| Animal Model | AUC Ratio (3-OH-phenazepam/Phenazepam) | Half-life of 3-OH-phenazepam vs. Phenazepam | Reference |
| Rat | 0.48 | Comparable | [1] |
| Dog | 0.01 | Shorter | [1] |
| Cat | 0.53 | Longer | [1] |
Data is derived from studies administering the parent drug, phenazepam. The AUC ratio reflects the relative systemic exposure of the metabolite compared to the parent compound.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Parameter | Value | Matrix | Reference |
| Transdermal | Bioavailability | 1.32 ± 0.12 | Plasma | [2][3] |
| Transdermal | Bioavailability | 1.21 ± 0.10 | Brain | |
| Intravenous | Elimination (80% of total radioactivity) | ~84 hours | - | |
| Transdermal | Elimination (80% of total radioactivity) | ~360 hours | - |
These studies utilized radiolabeled this compound.
Metabolic Pathway
Phenazepam is metabolized in the liver to its active metabolite, this compound. In silico and in vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for this hydroxylation reaction.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of 3-Hydroxyphenazepam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Hydroxyphenazepam, a potent psychoactive compound and a significant metabolite of the benzodiazepine phenazepam. The document details its chemical synthesis, physicochemical properties, mechanism of action, and analytical methodologies, serving as a core resource for professionals in pharmacology, toxicology, and drug development.
Introduction
This compound (7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a benzodiazepine derivative with pronounced hypnotic, sedative, anxiolytic, and anticonvulsant properties. It is recognized as a major active metabolite of phenazepam and the prodrug cinazepam.[1] Compared to its parent compound, phenazepam, this compound exhibits diminished myorelaxant effects but maintains comparable potency in its other central nervous system activities.[1] Its significance in research and forensic analysis is underscored by its pharmacological activity and its presence in biological samples following the administration of related benzodiazepines.[2]
Chemical Synthesis
The synthesis of this compound primarily involves the introduction of a hydroxyl group at the C3 position of the benzodiazepine ring system. While detailed, proprietary industrial protocols are not publicly available, established synthetic strategies from academic and patent literature point to two main approaches.
Direct Oxidation of Phenazepam
The most direct route is the aliphatic hydroxylation of the phenazepam precursor. This reaction typically employs strong oxidizing agents to introduce the hydroxyl group at the desired C3 position.
-
Precursor: Phenazepam (7-bromo-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one)
-
Reaction Type: Oxidation (Hydroxylation)
-
Potential Reagents: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled reaction conditions.
The challenge in this approach lies in controlling the reaction to prevent over-oxidation and the formation of byproducts.
Synthesis via Acetoxylation and Saponification
An alternative and potentially more controlled method, developed for analogous 3-hydroxy-1,4-benzodiazepines like oxazepam and lorazepam, involves a two-step process. This strategy first introduces an acetoxy group at the C3 position, which is then hydrolyzed to the desired hydroxyl group.
-
Step 1: Acetoxylation: The phenazepam core is reacted in an iodine-catalyzed acetoxylation. This involves using an oxidant like potassium peroxydisulfate in the presence of potassium acetate to yield 3-acetoxyphenazepam.
-
Step 2: Saponification: The intermediate 3-acetoxy derivative is then selectively saponified (hydrolyzed under basic conditions) to yield the final this compound product.
This method has been shown to produce high-purity products for similar benzodiazepine structures and represents a viable synthetic pathway.
Chemical and Physical Properties
This compound is typically supplied as a white, solid powder for research purposes and should be stored at -20°C for long-term stability. Key quantitative properties are summarized below.
| Property | Value |
| IUPAC Name | 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |
| CAS Number | 70030-11-4 |
| Molecular Formula | C₁₅H₁₀BrClN₂O₂ |
| Molecular Weight | 365.61 g/mol |
| Appearance | White solid powder |
| Solubility | DMSO: 10 mg/mLDMF: 15 mg/mLEthanol: 0.2 mg/mL |
| pKa (Predicted) | 10.80 ± 0.70 (single value)1.25, 11.96 (dual values noted) |
| Boiling Point (Predicted) | 544.5 ± 50.0 °C |
| Density (Predicted) | 1.70 ± 0.1 g/cm³ |
Pharmacological Properties and Mechanism of Action
The pharmacological effects of this compound are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter system in the central nervous system.
GABA-A Receptor Modulation
Like other benzodiazepines, this compound does not directly activate the GABA-A receptor. Instead, it acts as a positive allosteric modulator by binding to a specific benzodiazepine site on the receptor complex. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This action produces the characteristic anxiolytic, sedative, and anticonvulsant effects of the compound. In vitro studies have determined its half-maximal effective concentration (EC₅₀) to be 10.3 nM, indicating high potency at the receptor site.
GABA Transporter Inhibition
Further research has shown that this compound can also influence GABAergic neurotransmission at the presynaptic level. It has been demonstrated to decrease the uptake of GABA by inhibiting its transporter protein. This action leads to a higher concentration of GABA in the synaptic cleft, further augmenting inhibitory signaling.
Figure 1: Mechanism of action of this compound at the GABAergic synapse.
Analytical Methodology
The accurate quantification of this compound in biological matrices is critical for both clinical and forensic toxicology. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Representative Experimental Protocol: LC-MS/MS Quantification in Blood
The following protocol is adapted from a validated method for the determination of 13 designer benzodiazepines, including this compound, in postmortem blood.
5.1.1 Materials and Reagents
-
Reference Standards: this compound (1 mg/mL in acetonitrile), Diazepam-d5 (internal standard).
-
Solvents & Buffers: Acetonitrile (LC-MS grade), Formic acid, Sodium acetate buffer (100 mM, pH 4.5), Ethyl acetate, Ammonium hydroxide.
-
Extraction Columns: Solid Phase Extraction (SPE) C18 columns.
5.1.2 Sample Preparation (Solid Phase Extraction)
-
Pipette 0.5 mL of blood sample into a centrifuge tube.
-
Add the internal standard (e.g., Diazepam-d5).
-
Add 1.0 mL of sodium acetate buffer (100 mM, pH 4.5) and vortex for 30 seconds.
-
Centrifuge at 3,000 rpm for 10 minutes.
-
Condition the SPE column.
-
Load the supernatant onto the SPE column.
-
Wash the column sequentially with 3 mL of distilled water and 3 mL of 5% acetonitrile in sodium acetate buffer.
-
Dry the column thoroughly for 15 minutes under high pressure.
-
Elute the analytes with 2 mL of ethyl acetate:ammonium hydroxide (98:2).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 0.1 mL of the initial mobile phase for analysis.
5.1.3 LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Gradient: A suitable gradient program to separate the analyte from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
5.1.4 Validation Parameters
-
Linear Range: 1–500 ng/mL.
-
Limit of Detection (LOD): 0.5 ng/mL.
-
Limit of Quantitation (LOQ): 1 ng/mL.
Figure 2: General experimental workflow for the analysis of this compound.
Conclusion
This compound is a pharmacologically important benzodiazepine, both as a designer drug and as an active metabolite of other therapeutic agents. Understanding its synthesis, chemical characteristics, and mechanism of action is crucial for its study and detection. The synthetic routes primarily rely on the functionalization of the phenazepam core, while its biological activity is centered on the potentiation of the GABA-A receptor. Robust and sensitive analytical methods, such as the LC-MS/MS protocol detailed herein, are essential for its accurate quantification in complex biological matrices, supporting ongoing research in pharmacology, drug metabolism, and forensic science.
References
In Vitro Metabolism of Phenazepam to 3-Hydroxyphenazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of phenazepam to its active metabolite, 3-hydroxyphenazepam. The document outlines the key enzymatic pathways, detailed experimental protocols for studying this biotransformation, and a summary of relevant quantitative data. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and toxicology.
Introduction
Phenazepam, a benzodiazepine developed in the former Soviet Union, exerts its anxiolytic, sedative, and anticonvulsant effects through positive allosteric modulation of the GABA-A receptor.[1][2] Its metabolism is a critical determinant of its pharmacokinetic profile and duration of action. The primary metabolic pathway involves the hydroxylation of phenazepam to form this compound, a pharmacologically active metabolite.[1] Understanding the in vitro kinetics and the enzymes responsible for this conversion is essential for predicting drug-drug interactions, inter-individual variability in drug response, and the overall safety profile of phenazepam.
Metabolic Pathway
The conversion of phenazepam to this compound is primarily catalyzed by the Cytochrome P450 (CYP) enzyme system in the liver.[1] Specifically, in silico, in vitro, and in vivo studies have identified CYP3A4 as the principal isoenzyme responsible for this metabolic step.[3]
The metabolic reaction is an aromatic hydroxylation, a common phase I biotransformation for many benzodiazepines. This process introduces a hydroxyl group onto the phenazepam molecule, increasing its polarity and facilitating subsequent phase II conjugation reactions, such as glucuronidation, for eventual excretion.
Quantitative Data
While the role of CYP3A4 in phenazepam metabolism is well-established, specific enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the 3-hydroxylation of phenazepam are not extensively reported in the available literature. However, related pharmacodynamic data for phenazepam and its metabolite are available.
| Compound | Parameter | Value | Notes |
| Phenazepam | EC50 | 6.1 nM | Potentiation of GABA response in rat cerebellar slices. |
| This compound | EC50 | 10.3 nM | Potentiation of GABA response in rat cerebellar slices. |
| Diazepam (for comparison) | EC50 | 13.5 nM | Potentiation of GABA response in rat cerebellar slices. |
Table 1: Pharmacodynamic Potency of Phenazepam and this compound
Experimental Protocols
The following sections describe detailed methodologies for conducting in vitro metabolism studies of phenazepam using human liver microsomes (HLMs). These protocols are based on established general procedures for studying CYP-mediated metabolism.
Materials and Reagents
-
Test Compound: Phenazepam
-
Metabolite Standard: this compound
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs)
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt.
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Reaction Termination Solution: Acetonitrile or other suitable organic solvent.
-
Internal Standard (for analytical quantification): A structurally similar compound not present in the incubation mixture (e.g., diazepam-d5).
Incubation Procedure
The following protocol outlines a typical microsomal stability assay to determine the rate of phenazepam metabolism.
-
Preparation of Reagents:
-
Prepare a stock solution of phenazepam in a suitable solvent (e.g., DMSO or acetonitrile).
-
Thaw pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system or NADPH solution in phosphate buffer.
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine phosphate buffer, the HLM suspension (a typical protein concentration is 0.5 mg/mL), and the phenazepam stock solution (a typical substrate concentration is 1-10 µM).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the progress of the reaction.
-
-
Termination of Reaction:
-
Terminate the reaction at each time point by adding a volume of cold acetonitrile (containing an internal standard for analytical quantification). This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of phenazepam and this compound in in vitro metabolism samples.
4.3.1. Sample Preparation for Analysis:
The supernatant from the incubation mixture can be directly injected into the LC-MS/MS system or may require further dilution or extraction depending on the concentration of the analytes and the sensitivity of the instrument.
4.3.2. Chromatographic Conditions (Example):
-
Column: A C18 or biphenyl reversed-phase column is suitable for the separation of these compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: Maintained at around 40°C.
4.3.3. Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for benzodiazepines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both phenazepam and this compound, as well as the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenazepam | 350.8 | 206.3, 104.4 |
| This compound | Typically one mass unit higher than phenazepam due to hydroxylation | Fragment ions specific to the metabolite |
| Diazepam-d5 (IS) | 290.1 | 198.3, 154.3 |
Table 2: Example MRM Transitions for LC-MS/MS Analysis (Note: The exact m/z values for this compound would need to be determined experimentally)
Conclusion
The in vitro metabolism of phenazepam to this compound is a critical biotransformation step mediated primarily by the CYP3A4 enzyme. This technical guide provides a framework for researchers to design and conduct in vitro studies to investigate this metabolic pathway. The detailed protocols for microsomal incubation and LC-MS/MS analysis offer a robust methodology for generating reliable data. While specific enzyme kinetic parameters for this reaction are not widely published, the provided information on experimental design and analytical methods will enable researchers to determine these values and further elucidate the metabolic profile of phenazepam. A thorough understanding of this metabolic pathway is crucial for the safe and effective use of phenazepam and for the development of new chemical entities within the benzodiazepine class.
References
The Metabolic Journey of Cinazepam: A Technical Guide to its Active Metabolite, 3-Hydroxyphenazepam
For Researchers, Scientists, and Drug Development Professionals
Published: November 26, 2025
Abstract
Cinazepam, an atypical benzodiazepine derivative, functions as a prodrug, undergoing metabolic transformation to its primary active metabolite, 3-hydroxyphenazepam. This technical guide provides an in-depth examination of this metabolic pathway, consolidating available pharmacokinetic data, detailing experimental methodologies for its study, and illustrating the underlying molecular and procedural workflows. This compound is a positive allosteric modulator of the GABA-A receptor, and understanding its formation and activity is critical for the clinical application and further development of cinazepam and related compounds.
Introduction
Cinazepam (brand name Levana) is a benzodiazepine derivative noted for its hypnotic, sedative, and anxiolytic properties with minimal myorelaxant side effects.[1] Unlike many traditional benzodiazepines, cinazepam is considered a prodrug.[1] It exerts its primary pharmacological effects after being metabolized in the body into this compound, an active compound that is also a metabolite of phenazepam.[2][3] This metabolite is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2] This guide delineates the metabolic conversion of cinazepam, presents key pharmacokinetic data, outlines detailed experimental protocols for analysis, and provides visual diagrams of the core processes.
The Metabolic Pathway: From Prodrug to Active Modulator
Cinazepam is rapidly metabolized following administration, with its primary biotransformation being the hydrolysis of its succinate ester group, followed by hydroxylation to form this compound. This conversion is crucial, as cinazepam itself has a significantly lower affinity for the benzodiazepine receptor site compared to its metabolite.
Pharmacokinetic Profile
The pharmacokinetics of cinazepam are characterized by its rapid conversion and subsequent elimination. While comprehensive comparative data for both compounds following cinazepam administration in humans is limited, studies in animal models provide key insights into the elimination process.
A study on the elimination kinetics of ¹⁴C-labeled cinazepam in mice revealed that the drug and its metabolites are almost entirely (>90%) eliminated via urine and feces over a period of 5-10 days, indicating no significant accumulation. The kinetic parameters for excretion were not significantly different between single and multiple-dose regimens.
| Parameter | Route of Elimination | Value (in mice) | Citation |
| Elimination Half-life (t½) | Renal (Urine) | 15 - 17 hours | |
| Total Elimination | Urine and Feces | > 90% over 5-10 days |
Note: The reported half-life represents the elimination of total radioactivity from ¹⁴C-cinazepam and its metabolites, not exclusively this compound.
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, acts as a positive allosteric modulator (PAM) of the GABA-A receptor. It does not activate the receptor directly but binds to a distinct allosteric site (the benzodiazepine site) on the receptor complex. This binding event induces a conformational change that increases the affinity of the receptor for its endogenous ligand, GABA. The enhanced GABA binding leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in a greater influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus potentiating the inhibitory effect of GABA. This compound has been shown to have an EC₅₀ value of 10.3 nM for the benzodiazepine site of the GABA-A receptor.
Experimental Protocols
The study of cinazepam metabolism relies on established in vitro and analytical methodologies. The following sections provide detailed, synthesized protocols based on standard practices for benzodiazepine metabolism studies.
Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol is designed to simulate the Phase I metabolism of cinazepam in the liver.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4).
-
Pooled Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL.
-
Cinazepam (dissolved in a minimal volume of a suitable solvent like acetonitrile or DMSO, final solvent concentration <0.5%) at various concentrations (e.g., 1-100 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride). The final volume should be 200 µL.
-
Control incubations should be performed in parallel: one without the NADPH-regenerating system (to assess non-enzymatic degradation) and one without the substrate (cinazepam) to serve as a background control.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., diazepam-d5).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes the analytical method for detecting and quantifying cinazepam and its metabolite, this compound, from the in vitro assay.
-
Chromatographic Conditions:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting from 10% B to 90% B over 5 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for cinazepam, this compound, and the internal standard.
-
Example (hypothetical transitions, must be determined empirically):
-
Cinazepam: m/z 465.0 -> 365.0
-
This compound: m/z 365.0 -> 284.0
-
Diazepam-d5 (IS): m/z 290.1 -> 198.1
-
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations for both cinazepam and this compound.
-
Quantify the analytes in the experimental samples by integrating the peak areas from the MRM chromatograms and comparing the analyte/internal standard peak area ratios to the calibration curve.
-
Conclusion
Cinazepam serves as a classic example of a prodrug strategy, where the parent compound is rapidly converted to its more pharmacologically potent metabolite, this compound. The therapeutic effects of cinazepam are therefore attributable to the actions of this compound as a positive allosteric modulator at the GABA-A receptor. For professionals in drug development and research, understanding the kinetics of this conversion and the methodologies to study it is paramount. The protocols and data presented herein provide a foundational guide for the investigation of cinazepam's metabolic profile and the characterization of its active metabolite, facilitating further research into its clinical efficacy and safety.
References
The Discovery and Development of 3-Hydroxyphenazepam: A Technical Guide
An In-depth Examination of a Key Benzodiazepine Metabolite for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyphenazepam, an active metabolite of the potent benzodiazepine phenazepam and the prodrug cinazepam, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound. It details its synthesis, mechanism of action as a positive allosteric modulator of the GABA-A receptor, and its pharmacological profile, which includes hypnotic, sedative, anxiolytic, and anticonvulsant properties with notably diminished myorelaxant effects compared to its parent compound. This document consolidates key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its metabolic pathways and mechanism of action to serve as a vital resource for professionals in pharmacology and drug development.
Introduction and Historical Context
The story of this compound is intrinsically linked to the development of its parent compound, phenazepam. Phenazepam (7-bromo-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one) was first synthesized in the Soviet Union in 1975 as part of a research program to develop novel psychotropic drugs.[1][2] It quickly became a widely used anxiolytic, anticonvulsant, and sedative-hypnotic in Russia and other Commonwealth of Independent States (CIS) countries.[3]
Subsequent metabolic studies of phenazepam revealed the formation of an active metabolite, this compound.[4][5] This discovery was significant as the metabolite itself exhibited a distinct pharmacological profile. It was found to be an active metabolite of the benzodiazepine prodrug cinazepam as well. The primary route of its formation in the body is through the hepatic cytochrome P450 (CYP)-mediated hydroxylation of phenazepam. While phenazepam is metabolized to this compound, the detection of this metabolite can vary depending on the species and the biological matrix being analyzed.
Synthesis of this compound
The primary method for the chemical synthesis of this compound involves the introduction of a hydroxyl group at the 3-position of the phenazepam molecule. This is typically achieved through an oxidation reaction.
A general synthetic approach can be adapted from the synthesis of other 3-hydroxy-1,4-benzodiazepines. One such method involves the acetoxylation of the 3-position of the benzodiazepine ring, followed by hydrolysis to yield the 3-hydroxy derivative.
Experimental Protocol: Synthesis of a 3-Hydroxy-1,4-Benzodiazepine Derivative (General Method)
-
Step 1: Acetoxylation. A suspension of the parent 1,4-benzodiazepin-2-one in a suitable solvent is treated with an acetoxylating agent.
-
Step 2: Hydrolysis. The resulting 3-acetoxy-1,4-benzodiazepin-2-one is then subjected to hydrolysis, for example, by stirring with a mild base such as aqueous sodium bicarbonate in ethanol at room temperature.
-
Step 3: Purification. The crude product is collected by filtration, washed, and recrystallized from an appropriate solvent like ethanol to yield the pure 3-hydroxy-1,4-benzodiazepin-2-one.
Note: This is a generalized protocol and specific reaction conditions, such as the choice of oxidizing agent and solvent, would need to be optimized for the synthesis of this compound.
Pharmacodynamics and Mechanism of Action
This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are ligand-gated ion channels that, upon binding of the inhibitory neurotransmitter GABA, open to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
This compound binds to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. This binding enhances the effect of GABA by increasing the frequency of channel opening, leading to an amplified inhibitory signal. This enhanced GABAergic inhibition is the basis for the sedative, hypnotic, anxiolytic, and anticonvulsant effects of this compound. It has been reported to have an EC50 value of 10.3 nM for its modulatory effect on the GABA-A receptor.
A notable characteristic of this compound is its diminished myorelaxant properties compared to phenazepam, while maintaining comparable anxiolytic and sedative efficacy.
Caption: GABAA Receptor Signaling Pathway Modulation.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated, particularly in animal models. Studies have revealed a biphasic kinetic distribution of the drug in the body following intravenous and transdermal administration in mice. The metabolite has been identified in the blood of cats and rats following the administration of phenazepam.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| Mice | Intravenous | - | - | - | - | |
| Mice | Transdermal | - | - | - | 1.21 ± 0.10 (brain) | |
| Rat | (as metabolite of phenazepam) | - | - | - | - | |
| Cat | (as metabolite of phenazepam) | - | - | - | - |
Preclinical Studies and Experimental Protocols
The pharmacological effects of this compound have been characterized in several preclinical models. These studies have been crucial in elucidating its anxiolytic, sedative, and anticonvulsant properties.
Anxiolytic Activity: The Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: The animal is placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds increase the time spent in and the number of entries into the open arms.
Caption: Elevated Plus Maze Experimental Workflow.
Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test
The pentylenetetrazol (PTZ)-induced seizure model is a common method for evaluating the anticonvulsant efficacy of new chemical entities. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.
Experimental Protocol: PTZ-Induced Seizure Test
-
Drug Administration: The test compound (this compound) or vehicle is administered to the animals.
-
PTZ Injection: After a predetermined time, a convulsant dose of PTZ is injected (typically intraperitoneally).
-
Observation: The animals are observed for the onset and severity of seizures (e.g., latency to first myoclonic jerk, incidence of generalized clonic seizures).
-
Interpretation: Anticonvulsant compounds delay the onset of seizures and/or reduce their severity and incidence.
In Vitro Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Experimental Protocol: GABA-A Receptor Binding Assay
-
Membrane Preparation: Brain tissue (e.g., cortex) is homogenized and centrifuged to isolate cell membranes containing GABA-A receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-flunitrazepam) and varying concentrations of the test compound (this compound).
-
Separation: Bound and unbound radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC50) of the test compound, which can then be converted to the inhibition constant (Ki) to determine its binding affinity.
Caption: Radioligand Binding Assay Workflow.
Logical Relationships
The development and understanding of this compound are based on its relationship with its parent compounds and its mechanism of action.
Caption: Relationships of this compound.
Conclusion
This compound stands as a significant benzodiazepine, not only as an active metabolite of the widely used phenazepam but also for its unique pharmacological profile. Its development and study have contributed to a deeper understanding of the structure-activity relationships of benzodiazepines and the nuances of GABA-A receptor modulation. This technical guide provides a foundational resource for researchers and drug development professionals, consolidating key information on its history, synthesis, and pharmacology. Further research, particularly in elucidating specific pharmacokinetic parameters and binding affinities for various GABA-A receptor subtypes, will be crucial in fully characterizing this compound and its potential therapeutic applications.
References
- 1. Phenazepam - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Phenazepam? [synapse.patsnap.com]
- 3. Phenazepam: the drug that came in from the cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [Pharmacokinetics of fenazepam and its metabolite 3-oxyfenazepam in animals of different species and in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Toxicological Profile of 3-Hydroxyphenazepam: A Review of Available Data and Existing Gaps
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document serves as an in-depth technical guide based on currently available preclinical data. A significant finding of this review is the notable scarcity of dedicated toxicological studies on 3-Hydroxyphenazepam. The physiological and toxicological properties of this compound are largely unknown[1][2][3]. Consequently, this whitepaper synthesizes the limited existing information, including data on its parent compound, phenazepam, to provide a preliminary understanding and to highlight critical areas for future research.
Introduction
This compound is an active metabolite of the benzodiazepine phenazepam and the prodrug cinazepam[4][5]. Like other benzodiazepines, it is recognized for its hypnotic, sedative, anxiolytic, and anticonvulsant properties. Despite its availability as a designer drug and its role as a metabolite of a prescribed medication in some countries, a comprehensive preclinical toxicological profile of this compound is not publicly available. This guide aims to collate and present the existing preclinical data to inform the scientific community.
Pharmacological Profile
This compound's primary mechanism of action is as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor. This modulation enhances the effect of the inhibitory neurotransmitter GABA, leading to central nervous system depression.
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Reference |
| EC50 (GABAA Receptor) | 10.3 nM | In vitro | |
| Comparative Myorelaxant Properties | Diminished relative to phenazepam | In vivo (animal models) | |
| Comparative Anxiolytic and Sedative Efficacy | Equivalent to phenazepam | In vivo (animal models) |
Preclinical Pharmacokinetics
Significant species-specific differences exist in the metabolism of phenazepam to this compound. These differences are crucial for the interpretation of preclinical data and its extrapolation to humans.
Interspecies Metabolic Variation
| Species | Detection of this compound after Phenazepam Administration | Reference |
| Cats, Rats, Dogs | Detected shortly after oral administration | |
| Humans | Not detected in appreciable amounts in blood |
Bioavailability in Animal Models
A study in mice determined the bioavailability of transdermally administered this compound.
| Tissue | Bioavailability | Animal Model | Reference |
| Plasma | 1.32 ± 0.12 | Mice | |
| Brain | 1.21 ± 0.10 | Mice |
Toxicological Data (Inferred from Parent Compound, Phenazepam)
Due to the lack of direct toxicological studies on this compound, data from its parent compound, phenazepam, is presented here to provide a preliminary indication of potential toxicological endpoints. It is crucial to note that the toxicological profile of a metabolite can differ significantly from its parent compound.
Chronic Toxicity of Phenazepam
A study on the chronic toxicity of phenazepam administered orally to several animal species did not find significant adverse effects on several parameters.
| Species | Dosage | Duration | Findings | Reference |
| White Rats, Guinea Pigs, Dogs | 5 and 50 mg/kg | 1, 3, and 6 months | No decrease in weight gain, no adverse effects on blood, no local irritating action. Histopathological changes in some internal organs were noted as "irreversible". |
Reproductive and Developmental Toxicity of Phenazepam
The same study also investigated the embryotoxic and teratogenic potential of phenazepam.
| Species | Dosage | Administration Period | Findings | Reference |
| Rats | 100 mg/kg (oral) | Varying periods of pregnancy | No embryotoxic or teratogenic action |
Genotoxicity and Carcinogenicity
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. Below are generalized methodologies for key experiments that would be necessary to establish a comprehensive toxicological profile.
Acute Oral Toxicity Study (General Protocol based on OECD Guideline 425)
-
Test Animals: Female rats or mice are typically used.
-
Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days for acclimatization is required.
-
Dose Administration: A single oral dose of the test substance is administered using a gavage needle. The starting dose is selected based on available data, and subsequent doses are adjusted based on the outcome of the previous animal.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
In Vitro GABAA Receptor Binding Assay (Generalized Protocol)
-
Tissue Preparation: Membranes are prepared from the cerebral cortex of rats.
-
Radioligand Binding: The assay measures the displacement of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) from the GABAA receptor by the test compound (this compound).
-
Incubation: The membrane preparation, radioligand, and varying concentrations of the test compound are incubated.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then used to determine the EC50.
Visualizations
Metabolic Pathway of Phenazepam
Caption: Metabolic conversion of Phenazepam to this compound.
General Workflow for a Preclinical Toxicity Study
Caption: A generalized workflow for conducting a preclinical toxicity study.
Conclusion and Future Directions
The available preclinical data on this compound is insufficient to perform a comprehensive toxicological risk assessment. While its pharmacological activity at the GABAA receptor is established, there is a critical lack of data regarding its acute, subchronic, and chronic toxicity, as well as its genotoxic and carcinogenic potential. The marked species differences in metabolism further complicate the extrapolation of data from the parent compound, phenazepam.
To ensure public health and safety, particularly given its status as a designer drug, dedicated preclinical toxicological studies on this compound are urgently needed. These studies should be conducted in accordance with international guidelines (e.g., OECD) and should include a full battery of tests to characterize its safety profile. Future research should focus on:
-
Acute, sub-chronic, and chronic toxicity studies in rodent and non-rodent species.
-
A full panel of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests).
-
Carcinogenicity bioassays .
-
Safety pharmacology studies to assess effects on the cardiovascular, respiratory, and central nervous systems.
-
Reproductive and developmental toxicity studies .
A thorough understanding of the toxicological profile of this compound is essential for regulatory bodies, healthcare professionals, and the scientific community to address the potential risks associated with its use.
References
- 1. [Preclinical study of the safety of a new tranquilizer, phenazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-hydroxy Phenazepam - Analytical Standards - CAT N°: 11472 [bertin-bioreagent.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 3-Hydroxyphenazepam's Modulation of GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the modulatory effects of 3-hydroxyphenazepam on the γ-aminobutyric acid type A (GABA-A) receptor. This compound, an active metabolite of the benzodiazepines phenazepam and cinazepam, functions as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA in the central nervous system.[1][2] This document collates available quantitative data on its functional potency, details the experimental methodologies for its characterization, and visualizes the key signaling pathways and experimental workflows. While direct binding affinity data (Ki or IC50) remains to be fully elucidated in publicly accessible literature, this guide presents the current understanding of this compound's interaction with GABA-A receptors, offering a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound is a benzodiazepine derivative that exhibits hypnotic, sedative, anxiolytic, and anticonvulsant properties.[1] As the active metabolite of phenazepam and the prodrug cinazepam, its pharmacological activity is of significant interest.[1] Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the mammalian brain.[1] This modulation enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thus reducing neuronal excitability. This guide delves into the specifics of this modulation, presenting the available quantitative data and the experimental context for its determination.
Quantitative Data Presentation
Table 1: Functional Potency of this compound and Parent Compound
| Compound | Assay Type | Cell Type | Parameter | Value (nM) | Reference |
| This compound | Whole-cell patch clamp | Rat Purkinje neurons | EC50 | 10.3 ± 1.4 | |
| Phenazepam | Whole-cell patch clamp | Rat Purkinje neurons | EC50 | 6.1 ± 0.8 |
EC50 represents the concentration required to elicit 50% of the maximal potentiation of GABA-activated currents.
Table 2: Comparative Presynaptic Effects of this compound and Cinazepam
| Effect | This compound | Cinazepam | Reference |
| Synaptosomal [3H]GABA Uptake | Decreased | Facilitated | |
| Ambient [3H]GABA Level | No change | Decreased | |
| Transporter-mediated [3H]GABA Release | No change | Decreased | |
| Synaptosomal Plasma Membrane Potential | Depolarization (opposite effect to cinazepam) | Hyperpolarization | |
| Synaptic Vesicle Acidification | Decreased (opposite effect to cinazepam) | Increased |
Experimental Protocols
The characterization of this compound's effects on GABA-A receptors involves standard pharmacological and electrophysiological techniques.
Radioligand Binding Assay (General Protocol)
While specific data for this compound is pending, a typical competitive binding assay to determine the Ki value at the benzodiazepine site of the GABA-A receptor would be performed as follows:
-
Membrane Preparation: Synaptosomal membranes are prepared from rodent cerebral cortex. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction. The pellet is washed multiple times to remove endogenous GABA and other interfering substances.
-
Incubation: The prepared membranes are incubated with a specific radioligand for the benzodiazepine site (e.g., [3H]-flunitrazepam) at a constant concentration.
-
Competition: A range of concentrations of the unlabeled test compound (this compound) is added to the incubation mixture.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional modulation of GABA-A receptor currents by this compound.
-
Cell Preparation: Acutely dissociated neurons (e.g., rat Purkinje neurons) or cell lines heterologously expressing specific GABA-A receptor subtypes are used.
-
Recording: The whole-cell configuration of the patch-clamp technique is established to record ion currents across the cell membrane. The cell is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: A low concentration of GABA (typically the EC10-EC20) is applied to the cell to elicit a baseline current. Subsequently, GABA is co-applied with varying concentrations of this compound.
-
Data Acquisition: The potentiation of the GABA-induced current by this compound is measured as the increase in current amplitude.
-
Data Analysis: A concentration-response curve is generated by plotting the percentage potentiation against the logarithm of the this compound concentration. The EC50 value and the maximum potentiation are determined by fitting the data to a sigmoidal function.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
References
Methodological & Application
Application Note: Quantification of 3-Hydroxyphenazepam in Human Urine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyphenazepam is the primary active metabolite of phenazepam, a potent benzodiazepine.[1] The long half-life of phenazepam and its metabolite necessitates a sensitive and reliable analytical method for its detection in urine for both clinical toxicology and forensic investigations.[1] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in human urine. The protocol employs enzymatic hydrolysis to measure the total concentration of the analyte, followed by solid-phase extraction (SPE) for sample cleanup and concentration. This method provides the high sensitivity and specificity required for definitive quantification.[2]
Experimental Protocol
Materials and Reagents
-
Standards: this compound certified reference material, Diazepam-d5 (Internal Standard).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Reagent-grade water.
-
Reagents: Ammonium Acetate, Phosphoric Acid, Ammonia Solution, β-glucuronidase (from E. coli or P. vulgate).
-
Consumables: Solid-Phase Extraction (SPE) cartridges or plates (e.g., Oasis MCX µElution), collection plates, autosampler vials.
Sample Preparation
The sample preparation workflow involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction to remove matrix interferences.
Protocol Steps:
-
Sample Pre-treatment: To a 200 µL aliquot of urine, add 20 µL of the internal standard working solution (e.g., Diazepam-d5 at 250 ng/mL).
-
Enzymatic Hydrolysis: Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase. Vortex and incubate the mixture at 50°C for 1 hour. Some protocols may require incubation up to 3 hours at 45°C.
-
Hydrolysis Quenching: After incubation, add 200 µL of 4% phosphoric acid to stop the enzymatic reaction.
-
Solid-Phase Extraction (SPE):
-
Loading: Load the entire pre-treated sample onto a conditioned SPE plate/cartridge (e.g., Oasis MCX).
-
Washing: Wash the sorbent with 200 µL of 0.02 N HCl, followed by a second wash with 200 µL of 20% methanol.
-
Drying: Dry the plate under high vacuum for approximately 30-60 seconds.
-
Elution: Elute the analyte and internal standard with two aliquots of 25 µL of a 60:40 acetonitrile:methanol solution containing 5% strong ammonia.
-
-
Final Preparation: Dilute the combined eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) before injection.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | Kinetex Phenyl-Hexyl (50 x 4.6 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 10mM Ammonium Formate with 0.05% Formic Acid in Water |
| Mobile Phase B | Methanol with 0.05% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 3-5 µL |
| Gradient | 10% B to 100% B over 4.5 min, hold for 1 min, re-equilibrate |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting |
| MS System | Sciex 5500 Triple Quad or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 500-650 °C |
| IonSpray Voltage | 2500-3000 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions (Example)
Note: These transitions should be empirically optimized in your laboratory for maximum sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 319.0 | 274.0 (Quantifier) | 25 |
| 319.0 | 291.0 (Qualifier) | 25 | |
| Diazepam-d5 (IS) | 290.2 | 198.1 | 25 |
Method Performance and Validation
The method should be validated according to established guidelines, assessing linearity, limit of quantification, accuracy, precision, and matrix effects.
Table 4: Expected Quantitative Performance
| Parameter | Target Value | Description |
| Calibration Range | 0.5 - 500 ng/mL | The range over which the assay is linear and accurate. |
| Linearity (r²) | > 0.99 | A measure of how well the calibration curve fits the data points. |
| Limit of Quant. (LOQ) | ≤ 1.0 ng/mL | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |
| Intra-day Precision (%CV) | < 15% | The variation observed for replicate samples analyzed on the same day. |
| Inter-day Precision (%CV) | < 15% | The variation observed for replicate samples analyzed on different days. |
| Accuracy | 85 - 115% (80-120% at LOQ) | The closeness of the measured value to the true value. |
| Matrix Effect | Minimal | The effect of co-eluting matrix components on the ionization of the analyte. |
| Recovery | > 85% | The efficiency of the extraction process. |
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in urine using LC-MS/MS. The combination of enzymatic hydrolysis and solid-phase extraction ensures a clean sample extract, minimizing matrix effects and maximizing recovery. The described method is sensitive, specific, and robust, making it suitable for high-throughput analysis in clinical and forensic toxicology laboratories.
References
Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxyphenazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenazepam is a benzodiazepine and an active metabolite of phenazepam. Its detection and quantification in biological matrices are crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice for the analysis of benzodiazepines in biological fluids, gas chromatography-mass spectrometry (GC-MS) remains a robust and widely accessible technique. This document provides a detailed application note and a proposed protocol for the analysis of this compound using GC-MS. Due to the polar nature of the hydroxyl group, derivatization is a critical step to ensure volatility and thermal stability for GC analysis.
Principle of the Method
The method involves the extraction of this compound from a biological matrix, typically whole blood, using liquid-liquid extraction (LLE). The extracted analyte is then derivatized to a more volatile and thermally stable form, a trimethylsilyl (TMS) ether, using a silylating agent. The derivatized sample is subsequently injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Whole Blood
This protocol is adapted from established methods for benzodiazepine extraction from blood.
Reagents and Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., Diazepam-d5, 1 µg/mL in methanol)
-
Saturated sodium borate buffer (pH 9.2)
-
Extraction solvent: n-butyl acetate or a mixture of ethyl acetate and hexane (e.g., 9:1, v/v)
-
Deionized water
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials with inserts
Procedure:
-
Pipette 1.0 mL of the whole blood sample into a 15 mL centrifuge tube.
-
Add 50 µL of the internal standard solution (e.g., Diazepam-d5, 1 µg/mL) and vortex briefly.
-
Add 1.0 mL of saturated sodium borate buffer (pH 9.2) and vortex for 30 seconds.
-
Add 5.0 mL of the extraction solvent (e.g., n-butyl acetate).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean centrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
The dried extract is now ready for derivatization.
Derivatization: Silylation
Silylation of the hydroxyl group is essential for the GC-MS analysis of this compound.
Reagents and Materials:
-
Dried sample extract
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ethyl acetate (anhydrous)
-
Heating block or oven
-
Crimp-top autosampler vials
Procedure:
-
Reconstitute the dried extract from the LLE step in 50 µL of anhydrous ethyl acetate.
-
Add 50 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
GC-MS Instrumentation and Parameters
The following are proposed starting conditions and can be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 180°C, hold for 1 min, ramp at 20°C/min to 300°C, and hold for 5 min. |
| Transfer Line Temperature | 290°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions (Proposed) | Based on the structure of TMS-derivatized this compound, potential characteristic ions are: m/z 437 (M+), 422 (M+-CH3), 394 (M+-CH3-CO), 358, 329 . These ions are predictive and require experimental verification. |
Data Presentation
| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (RSD%) |
| Oxazepam[1] | Whole Blood | 50 - 1000 | 5 - 50 | 50 | >85 | <15 |
| Lorazepam[1] | Whole Blood | 50 - 1000 | 5 - 50 | 50 | >85 | <15 |
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound.
Discussion
The successful GC-MS analysis of this compound is highly dependent on the efficiency of the extraction and the completeness of the derivatization reaction. The choice of internal standard is critical for accurate quantification; a deuterated analog of this compound would be ideal, but in its absence, a structurally similar benzodiazepine like Diazepam-d5 can be used.
The proposed SIM ions should be confirmed by analyzing a derivatized standard of this compound in full scan mode to identify the most abundant and specific fragment ions. The chromatographic conditions, particularly the oven temperature program, may require optimization to ensure good separation from other potential analytes and matrix components.
Method validation is a crucial step before applying this protocol to routine analysis. Validation should include the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery, following established guidelines for bioanalytical method validation.
While LC-MS/MS may offer higher sensitivity and specificity for the analysis of this compound, this GC-MS protocol provides a reliable and accessible alternative for laboratories where LC-MS/MS is not available. The detailed steps provided in this application note serve as a strong foundation for the development and validation of a robust analytical method for this compound.
References
Application Notes and Protocols for Solid-Phase Extraction of 3-Hydroxyphenazepam from Plasma
Introduction
3-Hydroxyphenazepam is the primary active metabolite of phenazepam, a benzodiazepine with sedative, hypnotic, anxiolytic, and anticonvulsant properties. Accurate quantification of this compound in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and cleaner extracts, leading to improved analytical sensitivity and accuracy. This document provides a detailed protocol for the solid-phase extraction of this compound from human plasma, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on validated methods for the analysis of phenazepam and its metabolites.[1]
Principle of the Method
This protocol utilizes a mixed-mode solid-phase extraction approach, which combines reversed-phase and ion-exchange mechanisms to effectively isolate this compound from complex plasma matrices. The stationary phase of the SPE cartridge retains the analyte of interest while allowing endogenous interferences such as proteins, salts, and phospholipids to be washed away. The purified analyte is then eluted with a small volume of an appropriate organic solvent, concentrated, and reconstituted for instrumental analysis.
Experimental Protocols
Materials and Reagents
-
This compound certified reference material
-
Internal standard (e.g., Diazepam-d5 or a deuterated analog of this compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (88%)
-
Ammonium hydroxide (28-30%)
-
Phosphate buffer (pH 6)
-
Human plasma (drug-free)
-
Mixed-mode SPE cartridges (e.g., C8/Strong Cation Exchange)
Sample Preparation
-
Plasma Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: Spike an appropriate volume of plasma (e.g., 500 µL) with the internal standard solution.
-
Sample Dilution: Dilute the plasma sample with an equal volume of phosphate buffer (pH 6) to adjust the pH and reduce viscosity.
Solid-Phase Extraction (SPE) Protocol
A detailed workflow for the solid-phase extraction of this compound from plasma is illustrated below.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Cartridge Equilibration:
-
Pass 1 mL of phosphate buffer (pH 6) through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of a dilute acetic acid solution to remove basic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual wash solvents.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., a mixture of acetonitrile and methanol with 2-5% ammonium hydroxide).
-
Post-Elution Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables summarize the expected quantitative performance of the solid-phase extraction protocol for this compound from plasma. The data is based on validated methods for phenazepam and its metabolites.[1]
Table 1: Method Validation Parameters for this compound
| Parameter | Result |
| Linearity Range | 1.0 - 1000.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Recovery | > 85% |
| Inter-day Precision (RSD) | < 15% |
| Intra-day Precision (RSD) | < 10% |
Table 2: Analyte Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 10 | 92.5 | -5.2 |
| 100 | 89.8 | -4.8 | |
| 500 | 91.2 | -6.1 |
Logical Relationships and Signaling Pathways
The logical flow of the experimental protocol is depicted in the workflow diagram above. The process follows a sequential path from sample preparation through solid-phase extraction to final analysis, with each step being critical for achieving accurate and reproducible results. The signaling pathway for the mechanism of action of this compound involves its interaction with GABA-A receptors in the central nervous system, leading to enhanced inhibitory neurotransmission. While a detailed diagram of this neurological pathway is beyond the scope of this extraction protocol, the following diagram illustrates the logical relationship between the sample, the extraction process, and the final analytical outcome.
References
Application Notes and Protocols: Synthesis of 3-Hydroxyphenazepam Certified Reference Material
Introduction
3-Hydroxyphenazepam is the primary active metabolite of phenazepam, a benzodiazepine developed in the Soviet Union. It is also an active metabolite of the prodrug cinazepam.[1][2][3] As a benzodiazepine, this compound acts as a positive allosteric modulator of the GABA-A receptor, resulting in sedative, anxiolytic, and anticonvulsant effects.[2][4] The emergence of phenazepam and its metabolites in forensic and clinical toxicology cases necessitates the availability of high-purity certified reference materials (CRMs) for accurate identification and quantification. This document provides a detailed methodology for the synthesis, purification, and characterization of this compound for use as a CRM.
The synthesis route described herein is an adaptation of an efficient and scalable method for the 3-hydroxylation of 1,4-benzodiazepines, which involves a direct acetoxylation of the 3-position of the benzodiazepine ring, followed by saponification. This method is advantageous due to its high yield and the exceptional purity of the final product, making it highly suitable for the production of a certified reference material.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| CAS Number | 70030-11-4 |
| Molecular Formula | C₁₅H₁₀BrClN₂O₂ |
| Molecular Weight | 365.61 g/mol |
| Appearance | A neat solid |
| Purity (as CRM) | ≥98% |
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from phenazepam. The first step is the acetoxylation of the 3-position of the benzodiazepine ring, followed by saponification of the acetate intermediate to yield the final hydroxylated product.
Caption: Synthetic pathway for this compound from Phenazepam.
Experimental Protocols
Step 1: Synthesis of 3-Acetoxy-phenazepam
This procedure is adapted from the general method for 3-acetoxylation of 1,4-benzodiazepines.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add phenazepam (1 equivalent).
-
Solvent and Reagents: Add glacial acetic acid to dissolve the phenazepam. To this solution, add potassium acetate (2 equivalents), iodine (0.5 equivalents), and potassium peroxydisulfate (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 65-90°C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-acetoxy-phenazepam. The crude product can be further purified by column chromatography if necessary.
Step 2: Synthesis of this compound (Saponification)
-
Reaction Setup: Dissolve the crude 3-acetoxy-phenazepam from the previous step in a suitable solvent such as ethanol or methanol.
-
Saponification: Add an aqueous solution of a base (e.g., 1M sodium hydroxide or potassium hydroxide) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). The product may precipitate out of the solution. If not, extract the product with an organic solvent.
-
Purification and Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum. If extraction is performed, dry the organic layer, evaporate the solvent, and purify the residue by recrystallization to obtain this compound of high purity (>99.8%).
Certified Reference Material (CRM) Production Workflow
The production of a this compound CRM involves a highly controlled process from synthesis to certification and packaging.
Caption: Workflow for the production of this compound CRM.
Characterization and Certification Data
The following table represents typical data found on a Certificate of Analysis for a this compound CRM.
| Parameter | Method | Result |
| Identification | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Purity (Neat Solid) | HPLC-UV (254 nm) | 99.8% |
| Purity (Neat Solid) | Quantitative NMR (qNMR) | 99.7% |
| Certified Concentration | Gravimetry | 1.00 mg/mL ± 0.01 mg/mL |
| Solvent | N/A | Acetonitrile (for solutions) |
| Storage Condition | N/A | -20°C |
| Homogeneity | HPLC-UV | Homogeneous |
| Stability | HPLC-UV | Stable |
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: Signaling pathway of this compound at the GABA-A receptor.
The binding of this compound to the benzodiazepine site on the GABA-A receptor allosterically increases the affinity of GABA for its binding site. This potentiation leads to a more frequent opening of the associated chloride ion channel, resulting in an influx of chloride ions. The increased intracellular negative charge hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to widespread central nervous system depression.
Conclusion
The detailed protocols and data presented provide a comprehensive guide for the synthesis and certification of this compound as a high-purity reference material. The described synthetic method is robust and yields a product of sufficient purity for demanding analytical applications in clinical and forensic toxicology. The availability of a well-characterized CRM is essential for ensuring the accuracy and reliability of analytical methods for the detection and quantification of this important benzodiazepine metabolite.
References
Application Notes and Protocols: 3-Hydroxyphenazepam as a Biomarker for Phenazepam Abuse
Affiliation: Google Research
Introduction
Phenazepam is a potent benzodiazepine developed in the Soviet Union that has seen increasing abuse globally. Due to its long half-life of approximately 60 hours and potential for re-dosing before the onset of effects, accurate detection of its use is critical in clinical and forensic toxicology.[1][2] Phenazepam is metabolized in the body to its active metabolite, 3-hydroxyphenazepam.[1][3] This metabolite serves as a crucial biomarker for confirming phenazepam ingestion, as its presence indicates metabolic processing of the parent drug.[4] These application notes provide detailed methodologies for the detection and quantification of this compound in biological specimens, intended for researchers, scientists, and drug development professionals.
Metabolic Pathway of Phenazepam
Phenazepam undergoes metabolism in the human body primarily through hydroxylation to form this compound. This metabolite is also pharmacologically active, acting as a positive allosteric modulator of the GABA-A receptor. The metabolic conversion is a key indicator of phenazepam exposure.
Caption: Metabolic conversion of Phenazepam to this compound.
Quantitative Data Summary
The following tables summarize the reported concentrations of phenazepam and this compound in various biological matrices from post-mortem and driving under the influence of drugs (DUID) cases. These values can aid in the interpretation of toxicological findings.
Table 1: Phenazepam Concentrations in Post-Mortem and DUID Cases
| Biological Matrix | Case Type | Concentration Range (mg/L or mg/Kg) | Median Concentration (mg/L or mg/Kg) | Reference |
| Femoral Blood | Post-Mortem (Not Cause of Death) | 0.007 - 0.360 | 0.097 | |
| Femoral Blood | Post-Mortem (Cause/Contributing Factor) | 0.97 - 1.64 | - | |
| Cardiac Blood | Post-Mortem | 0.014 - 0.310 | 0.086 | |
| Subclavian Blood | Post-Mortem | 0.016 - 0.270 | 0.039 | |
| Vitreous Humour | Post-Mortem | 0.007 - 0.054 | 0.013 | |
| Urine | Post-Mortem | 0.007 - 0.049 | 0.016 | |
| Brain | Post-Mortem | 0.065 - 1.013 | 0.325 | |
| Liver | Post-Mortem | 0.099 - 2.125 | 0.584 | |
| Blood | DUID Cases | 0.004 - 3.600 | 0.061 |
Table 2: this compound Concentrations in Post-Mortem Cases
| Biological Matrix | Concentration Range (mg/L) | Median Concentration (mg/L) | Reference |
| Femoral Blood | 0.019 - 0.159 | 0.052 | |
| Cardiac Blood | 0.019 - 0.161 | 0.054 | |
| Subclavian Blood | - | 0.030 | |
| Vitreous Humour | - | 0.050 | |
| Urine | 0.017 - 0.274 | 0.081 |
Experimental Protocols
Protocol 1: Quantification of this compound in Blood and Urine by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of phenazepam and this compound in blood and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a commonly employed technique for its sensitivity and specificity.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract and concentrate the analytes from the biological matrix.
-
Materials:
-
Blood or urine samples
-
Internal Standard (IS) solution (e.g., Diazepam-d5)
-
Phosphate buffer (pH 6)
-
SPE cartridges (e.g., C18)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Ethyl acetate
-
-
Procedure:
-
To 1 mL of blood or urine, add the internal standard.
-
Add 2 mL of phosphate buffer and vortex.
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and then 1 mL of phosphate buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% acetonitrile in water solution.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 2 mL of a mixture of ethyl acetate and isopropanol (9:1, v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify the analytes.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Phenazepam: Q1: 350.0 -> Q3: 293.0
-
This compound: Q1: 366.0 -> Q3: 309.0
-
Diazepam-d5 (IS): Q1: 290.2 -> Q3: 198.1
-
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Calibration curves should be prepared in the respective blank matrix.
-
Caption: Workflow for the analysis of this compound.
Discussion and Interpretation
The presence of this compound is a definitive indicator of phenazepam ingestion and metabolism. In cases where only the metabolite is detected, it may suggest that sufficient time has passed for the parent drug to be eliminated. The ratio of parent drug to metabolite can sometimes provide insights into the timing of drug use, although this requires further research for definitive interpretation. It is important to note that this compound itself is pharmacologically active and may contribute to the overall toxicological profile. The quantitative data provided in this document should be used as a guide for interpreting analytical results in the context of a full case history and other toxicological findings. The stability of phenazepam and its metabolite in biological samples should also be considered, with preserved samples being recommended for analysis to prevent degradation.
References
Application Note: Quantification of 3-Hydroxyphenazepam in Post-Mortem Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenazepam is the primary active metabolite of phenazepam, a potent benzodiazepine. Due to the increasing prevalence of phenazepam abuse, the accurate quantification of its metabolite in post-mortem tissues is crucial for forensic toxicology investigations to determine the cause and manner of death. This application note provides a detailed protocol for the analysis of this compound in various post-mortem tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in various post-mortem tissues from forensic cases. These values can serve as a reference for interpreting analytical findings.
| Tissue Type | Concentration Range (mg/L or mg/kg) | Median Concentration (mg/L or mg/kg) | Number of Cases | Reference |
| Femoral Blood | 0.019 - 0.159 mg/L | 0.052 mg/L | Not specified | [1] |
| Cardiac Blood | 0.019 - 0.161 mg/L | 0.054 mg/L | Not specified | [1] |
| Subclavian Blood | Not specified | 0.030 mg/L | Not specified | [1] |
| Liver | Semi-quantitative | Semi-quantitative | 29 | [2][3] |
| Thalamus (Brain) | Semi-quantitative | Semi-quantitative | 29 | |
| Psoas Muscle | Semi-quantitative | Semi-quantitative | 29 | |
| Urine | 0.017 - 0.274 mg/L | 0.081 mg/L | Not specified | |
| Vitreous Humour | Not specified | 0.050 mg/L | Not specified |
Note: Semi-quantitative values indicate that while the analyte was detected and estimated, the method was not fully validated for these specific matrices according to recommended guidelines.
Experimental Protocol
This protocol describes a robust and sensitive method for the quantification of this compound in post-mortem tissue samples, adapted from validated methods for benzodiazepine analysis in forensic toxicology.
1. Materials and Reagents
-
This compound certified reference material (CRM)
-
Phenazepam-d4 (or other suitable deuterated internal standard) CRM
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Phosphate buffer (0.1 M, pH 6.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 200 mg)
-
Deionized water
-
Blank tissue matrix for calibration standards and quality controls
2. Instrumentation
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge
-
SPE manifold
-
Sample concentrator/evaporator
-
Vortex mixer
-
Calibrated pipettes
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
3. Sample Preparation
3.1. Tissue Homogenization
-
Accurately weigh approximately 1 gram of post-mortem tissue (e.g., liver, brain, muscle).
-
Add 4 mL of ice-cold 0.1 M phosphate buffer (pH 6.0) per gram of tissue.
-
Homogenize the sample until a uniform consistency is achieved.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for further processing.
3.2. Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges by passing 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Sample Loading: To 1 mL of the tissue homogenate supernatant, add the internal standard (e.g., phenazepam-d4 to a final concentration of 100 ng/mL). Vortex briefly and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% acetonitrile in 1 M acetic acid solution. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes with 3 mL of an appropriate solvent mixture (e.g., ethyl acetate or a mixture of dichloromethane, 2-propanol, and ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to mix.
4. LC-MS/MS Analysis
4.1. Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 90% B
-
8-9 min: Hold at 90% B
-
9-9.1 min: Return to 10% B
-
9.1-12 min: Re-equilibration at 10% B
-
4.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
MRM Transitions (example):
-
This compound: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)
-
Phenazepam-d4 (IS): Precursor ion > Product ion (quantifier) (Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.)
-
5. Calibration and Quality Control
-
Prepare a calibration curve using fortified blank tissue homogenate at a minimum of five concentration levels.
-
Prepare at least three levels of quality control samples (low, medium, high) in blank tissue homogenate.
-
Process calibrators and quality controls alongside the unknown samples.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis.
References
Application Notes: High-Resolution Mass Spectrometry for the Identification and Quantification of 3-Hydroxyphenazepam and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenazepam is a pharmacologically active metabolite of the benzodiazepine phenazepam.[1] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments in drug development and clinical research. High-resolution mass spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry, offers unparalleled specificity and sensitivity for the identification and quantification of drug metabolites.[2] This document provides detailed application notes and protocols for the use of LC-HRMS in studying this compound metabolism.
Metabolic Pathway of Phenazepam
Phenazepam primarily undergoes phase I metabolism to form its active metabolite, this compound. In vitro studies utilizing human liver microsomes have indicated that this compound does not undergo further significant phase I metabolism. This suggests that its primary route of elimination is likely through phase II conjugation (e.g., glucuronidation) prior to excretion.
Experimental Workflow for Metabolite Identification and Quantification
The general workflow for identifying and quantifying this compound and its potential metabolites using LC-HRMS involves sample preparation, chromatographic separation, and mass spectrometric analysis.
Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the potential for phase I metabolic transformation of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Pooled human liver microsomes (final concentration typically 0.5-1 mg/mL)
-
This compound (final concentration typically 1-10 µM, dissolved in a minimal amount of organic solvent like DMSO, final solvent concentration <0.5%)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation for LC-HRMS:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-HRMS analysis.
-
Protocol 2: Sample Preparation from Biological Matrices (Plasma/Urine) using Solid-Phase Extraction (SPE)
Objective: To extract this compound and its potential metabolites from plasma or urine for LC-HRMS analysis.
Materials:
-
Plasma or urine samples
-
Internal standard (e.g., deuterated this compound)
-
Mixed-mode cation exchange (MCX) SPE cartridges
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid
-
Ammonium hydroxide
-
Water, HPLC grade
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine, add the internal standard.
-
For urine samples, enzymatic hydrolysis with β-glucuronidase may be performed to cleave conjugated metabolites.[1]
-
Acidify the sample with formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the MCX SPE cartridge by passing methanol followed by water through it.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with an acidic aqueous solution (e.g., 0.1% formic acid in water) to remove polar interferences.
-
Wash with a low percentage of organic solvent (e.g., 10% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the analytes from the cartridge using an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol or acetonitrile/methanol mixture).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-HRMS analysis.
-
Protocol 3: LC-HRMS Analysis
Objective: To separate and detect this compound and its metabolites with high resolution and mass accuracy.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
LC Parameters (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
HRMS Parameters (Example for Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Full Scan Resolution: 70,000
-
Scan Range: m/z 100-1000
-
Data-Dependent MS/MS (dd-MS2): Acquire MS/MS spectra for the most intense ions in each full scan to aid in structural elucidation.
-
Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV) to generate informative fragment ions.
-
Mass Accuracy: Calibrate the instrument to achieve a mass accuracy of <5 ppm.
Data Presentation
Quantitative Data Summary
The following table summarizes quantitative data for this compound from a validated LC-MS/MS method in blood.[3]
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [3] |
| Limit of Detection (LOD) | 0.5 ng/mL | |
| Limit of Quantification (LOQ) | 1.0 ng/mL | |
| Intra-day Precision (%RSD) | 3 - 20% | |
| Inter-day Precision (%RSD) | 4 - 21% | |
| Matrix Effects | -52% to +33% | |
| Recovery | 35 - 90% |
The following table presents concentration ranges of this compound found in post-mortem samples.
| Biological Matrix | Median Concentration (mg/L) | Concentration Range (mg/L) | Reference |
| Femoral Blood | 0.052 | 0.019 - 0.159 | |
| Cardiac Blood | 0.054 | 0.019 - 0.161 | |
| Urine | 0.081 | 0.017 - 0.274 |
Data Analysis and Interpretation
Metabolite Identification:
The primary advantage of HRMS is the ability to obtain accurate mass measurements, which allows for the confident determination of the elemental composition of parent drugs and their metabolites. For this compound, the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the measured mass. Any potential metabolites would be identified by searching for expected mass shifts corresponding to common metabolic transformations (e.g., +15.9949 Da for hydroxylation, +176.0321 Da for glucuronidation).
The fragmentation patterns obtained from dd-MS2 experiments are then used to confirm the structure of the identified metabolites. By comparing the fragmentation of a potential metabolite to that of the parent drug, the site of metabolic modification can often be elucidated.
Quantification:
Quantification is performed by extracting the ion chromatogram for the accurate mass of the target analyte (and internal standard) within a narrow mass window (e.g., ±5 ppm). The peak area is then used to construct a calibration curve from which the concentration of the analyte in unknown samples can be determined.
Conclusion
High-resolution mass spectrometry is a powerful tool for the definitive identification and accurate quantification of this compound and its metabolites in various biological matrices. The provided protocols offer a robust framework for researchers to conduct in vitro and in vivo metabolism studies. The high sensitivity and specificity of LC-HRMS make it an indispensable technique in drug development and toxicological research, enabling a thorough understanding of the metabolic fate of compounds like this compound.
References
Application Notes and Protocols for Transdermal Administration and Bioavailability of 3-Hydroxyphenazepam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the transdermal administration and bioavailability of 3-Hydroxyphenazepam, a potent benzodiazepine and an active metabolite of phenazepam.[1][2] The following sections detail its physicochemical properties, quantitative bioavailability data from preclinical studies, and detailed protocols for conducting similar research.
Introduction
This compound is a benzodiazepine with hypnotic, sedative, anxiolytic, and anticonvulsant effects.[2] It functions as a positive allosteric modulator of the GABA-A receptor.[2][3] Transdermal delivery of therapeutic agents like this compound offers several potential advantages over oral administration, including avoidance of first-pass metabolism, sustained drug release for stable plasma concentrations, and improved patient compliance. This document outlines the current knowledge and experimental approaches for evaluating the transdermal delivery and bioavailability of this compound.
Physicochemical Properties of this compound
The suitability of a drug for transdermal delivery is largely dependent on its physicochemical properties. An ideal candidate typically has a low molecular weight (under 500 Da), a suitable lipophilicity (logP between 1 and 3), and a low melting point. The known properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C15H10BrClN2O2 | |
| Molecular Weight | 365.61 g/mol | |
| Predicted Boiling Point | 544.5±50.0 °C | |
| Predicted Density | 1.70±0.1 g/cm3 | |
| Form | White powder, neat solid | |
| EC50 at GABA-A Receptor | 10.3 nM |
Quantitative Bioavailability Data
Preclinical studies in mice have demonstrated that this compound can be effectively delivered transdermally. The following table summarizes the key pharmacokinetic parameters obtained from these studies. It is important to note the exceptionally high bioavailability values reported, which may be attributed to the analytical methods used (total radioactivity) that include metabolites.
| Parameter | Value | Animal Model | Source |
| Bioavailability (Plasma) | 1.32 ± 0.12 | Mice | |
| Bioavailability (Brain) | 1.21 ± 0.10 | Mice |
For comparison, the transdermal bioavailability of the parent drug, phenazepam, has been reported to be 0.63 for blood plasma and 0.2 for the brain in mice.
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo evaluation of the transdermal delivery of this compound.
This protocol describes the use of Franz diffusion cells to assess the permeation of this compound across a skin sample.
Objective: To determine the rate of penetration of this compound through a skin membrane from a transdermal formulation.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., from rodents or human cadavers)
-
Phosphate-buffered saline (PBS), pH 7.4, as the receptor medium
-
A transdermal formulation of this compound (e.g., a hydrogel matrix)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) for analysis
Procedure:
-
Prepare the skin membrane by carefully excising full-thickness skin and removing any subcutaneous fat.
-
Mount the skin sample onto the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed PBS (32°C) and ensure no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment and begin stirring.
-
Apply a precise amount of the this compound formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS.
-
Analyze the collected samples for the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
This protocol outlines the steps to determine the pharmacokinetic profile and bioavailability of transdermally administered this compound in mice or rats.
Objective: To determine the plasma concentration-time profile, key pharmacokinetic parameters (Cmax, Tmax, AUC), and absolute bioavailability of transdermally delivered this compound.
Materials:
-
Laboratory mice or rats
-
Transdermal patches or gel containing a known dose of this compound
-
Hair clippers and depilatory cream
-
Protective collar to prevent grooming of the application site
-
Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)
-
An intravenous formulation of this compound for the determination of absolute bioavailability
-
LC-MS/MS for bioanalysis of plasma samples
Procedure:
-
Animal Preparation: Acclimatize the animals to the laboratory conditions. The day before the experiment, shave an area of skin on the back of each animal and, if necessary, use a depilatory cream to ensure a smooth surface for patch application.
-
Transdermal Administration Group:
-
Apply the transdermal system containing this compound to the prepared skin area.
-
Fit the animals with a protective collar to prevent ingestion of the drug by grooming.
-
Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) via a suitable route (e.g., tail vein, saphenous vein).
-
-
Intravenous Administration Group:
-
Administer a known dose of this compound intravenously to a separate group of animals.
-
Collect blood samples at appropriate time points to characterize the distribution and elimination phases (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both administration routes.
-
Calculate the area under the curve (AUC) for both transdermal (AUCtransdermal) and intravenous (AUCIV) administration.
-
Determine the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) for the transdermal group.
-
Calculate the absolute bioavailability (F) using the formula: F = (AUCtransdermal / Dose_transdermal) / (AUCIV / Dose_IV) * 100%.
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway of this compound.
Caption: Experimental workflow for transdermal bioavailability assessment.
Caption: Signaling pathway of this compound at the GABA-A receptor.
References
Analytical Standards for 3-Hydroxyphenazepam in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenazepam is an active metabolite of the benzodiazepine phenazepam, a substance with hypnotic, sedative, anxiolytic, and anticonvulsant properties.[1] Due to the increasing prevalence of designer benzodiazepines in forensic and clinical cases, robust and validated analytical methods for the identification and quantification of their metabolites, such as this compound, are crucial for accurate toxicological assessment. These application notes provide detailed protocols for the analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), along with relevant quantitative data and a visualization of its mechanism of action.
Quantitative Data
The following tables summarize quantitative data for the analysis of this compound from validated methods and observed concentrations in forensic casework.
Table 1: LC-MS/MS Method Validation Data for this compound in Whole Blood [2]
| Parameter | Value |
| Linear Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Bias | ±12% |
| Intra-day Imprecision (RSD) | 3 - 20% |
| Inter-day Imprecision (RSD) | 4 - 21% |
| Recovery | 35 - 90% |
Table 2: Post-Mortem Concentrations of this compound [3][4]
| Biological Matrix | Median Concentration (mg/L) | Concentration Range (mg/L) |
| Femoral Blood | 0.052 | 0.019 - 0.159 |
| Cardiac Blood | 0.054 | 0.019 - 0.161 |
| Subclavian Blood | 0.030 | - |
| Vitreous Humour | 0.050 | - |
| Urine | 0.081 | 0.017 - 0.274 |
Experimental Protocols
Protocol 1: Analysis of this compound in Whole Blood by LC-MS/MS
This protocol is based on a validated method for the quantification of designer benzodiazepines in blood.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 0.5 mL of whole blood, add an appropriate internal standard.
-
Extraction:
-
Condition a C18 SPE cartridge.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte using an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The precursor ion and at least two product ions for this compound should be monitored.
Protocol 2: Analysis of this compound in Urine by GC-MS
This protocol is adapted from established methods for the analysis of benzodiazepine metabolites in urine.
1. Sample Preparation: Hydrolysis and Liquid-Liquid Extraction (LLE)
-
Enzymatic Hydrolysis: To 1 mL of urine, add β-glucuronidase enzyme and incubate to cleave glucuronide conjugates.
-
Extraction:
-
Add an appropriate internal standard to the hydrolyzed sample.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer.
-
Evaporate the organic layer to dryness.
-
2. Derivatization
-
To the dried extract, add a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create a more volatile and thermally stable derivative.
-
Incubate the mixture to ensure complete derivatization.
3. GC-MS Analysis
-
Gas Chromatography (GC) System: A standard GC system with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program starts at a lower temperature and ramps up to a final temperature to ensure good chromatographic separation.
-
Mass Spectrometry (MS) System: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: The analysis can be performed in either full scan mode to obtain a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Visualizations
Caption: General experimental workflow for the forensic analysis of this compound.
Caption: Mechanism of action of this compound at the GABAA receptor.
References
- 1. [PDF] Analysis of phenazepam and this compound in post-mortem fluids and tissues. | Semantic Scholar [semanticscholar.org]
- 2. nist.gov [nist.gov]
- 3. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Troubleshooting & Optimization
Overcoming matrix effects in 3-Hydroxyphenazepam LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 3-hydroxyphenazepam.
Troubleshooting Guides
This section addresses specific problems that may arise during the analysis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Column contamination or degradation. | 1. Flush the column with a strong solvent. 2. Replace the guard column or the analytical column if flushing does not resolve the issue.[1] |
| Inappropriate injection solvent. | Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition.[1] | |
| Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH. 2. Consider a different column chemistry. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | 1. Prepare fresh mobile phase daily. 2. Ensure adequate mixing of mobile phase components. |
| Fluctuating column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Replace the column after a significant number of injections or when performance degrades. | |
| High Background Noise or Ghost Peaks | Contamination of the LC-MS/MS system. | 1. Flush the entire system, including the injector and tubing. 2. Analyze blank injections to identify the source of contamination. |
| Carryover from previous injections. | 1. Optimize the needle wash procedure. 2. Inject a blank solvent after high-concentration samples.[2] | |
| Low Signal Intensity or Ion Suppression | Significant matrix effects from co-eluting endogenous components. | 1. Improve sample clean-up using a more rigorous extraction method (e.g., SPE instead of protein precipitation). 2. Optimize chromatographic separation to resolve this compound from interfering matrix components.[3] 3. Use a matrix-matched calibrator. |
| Inefficient ionization. | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 2. Adjust the mobile phase pH or add modifiers to enhance ionization. | |
| Inaccurate Quantification | Non-linear calibration curve. | 1. Widen the calibration range or use a different weighting factor for the regression. 2. Ensure the internal standard is appropriate and added consistently. |
| Degradation of analyte during sample preparation or storage. | 1. Investigate the stability of this compound under your experimental conditions. 2. Keep samples at a low temperature and minimize exposure to light. |
Frequently Asked Questions (FAQs)
1. What are the most common sources of matrix effects in this compound analysis?
The most common sources of matrix effects in the analysis of this compound from biological samples like blood and urine are endogenous components that co-elute with the analyte and interfere with its ionization in the mass spectrometer source. These interfering components can include phospholipids, salts, urea, and other metabolites.[4] The result can be either ion suppression, leading to a decreased signal, or ion enhancement, causing an increased signal, both of which compromise the accuracy of quantification.
2. How can I assess the extent of matrix effects in my assay?
You can assess matrix effects using a post-extraction spike method. This involves comparing the peak area of this compound in a spiked, extracted blank matrix sample to the peak area of a pure standard solution at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Standard) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
3. Which sample preparation technique is most effective at minimizing matrix effects for this compound?
The choice of sample preparation technique significantly impacts the reduction of matrix effects. While "dilute-and-shoot" methods are simple, they do not effectively remove interfering matrix components. Solid-Phase Extraction (SPE) is generally considered the most effective technique for producing clean extracts and minimizing matrix effects for benzodiazepines like this compound in complex matrices such as blood and urine. Supported Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE) can also be effective alternatives.
4. What are the advantages of using a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?
Using a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing it to compensate for variations in extraction recovery and ion suppression or enhancement. This leads to more accurate and precise quantification.
5. How can I optimize my chromatographic method to reduce matrix effects?
Optimizing your chromatographic separation is crucial for minimizing matrix effects. By achieving baseline separation of this compound from co-eluting matrix components, you can reduce their impact on ionization. This can be accomplished by:
-
Adjusting the mobile phase gradient: A shallower gradient can improve resolution.
-
Changing the column chemistry: A different stationary phase may provide better selectivity.
-
Optimizing the column temperature: This can affect retention times and peak shapes.
Quantitative Data Summary
The following tables summarize the performance of different sample preparation methods for the analysis of benzodiazepines, including data relevant to this compound.
Table 1: Comparison of Sample Preparation Methods for Benzodiazepine Analysis in Urine
| Sample Preparation Method | Average Recovery (%) | Average Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Dilute-and-Shoot | ~100 (by definition) | Can be significant (>50% suppression) | Fast and simple | High matrix effects, potential for instrument contamination |
| Liquid-Liquid Extraction (LLE) | 80 - 100 | Moderate | Inexpensive, good recovery | Can be labor-intensive, uses organic solvents |
| Supported Liquid Extraction (SLE) | >80 | Low to moderate | High throughput, good recovery | Can be more expensive than LLE |
| Solid-Phase Extraction (SPE) | >90 | Minimal (<20% suppression) | Produces very clean extracts, high recovery, and minimal matrix effects | More complex method development, higher cost |
Table 2: Performance of a Validated SPE-LC-MS/MS Method for Benzodiazepines in Blood
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Recovery | > 90% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma/Blood
This protocol is adapted from established methods for benzodiazepine extraction from blood.
Materials:
-
Mixed-mode SPE columns (e.g., C8/SCX)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Deionized water
-
1.0 M Acetic acid
-
Methanol
-
Elution solvent: Methylene chloride/Isopropanol/Ammonium hydroxide (78:20:2, v/v/v)
-
Nitrogen evaporator
-
Reconstitution solvent: Mobile phase or other suitable solvent
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma/blood sample, add 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.
-
SPE Column Conditioning:
-
Add 3 mL of methanol to the SPE column.
-
Add 3 mL of deionized water.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Allow each solvent to pass through the sorbent by gravity. Do not let the sorbent dry out between steps.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column. Allow the sample to pass through by gravity.
-
Washing:
-
Wash with 3 mL of deionized water.
-
Wash with 3 mL of 1.0 M acetic acid.
-
Wash with 3 mL of methanol.
-
-
Drying: Dry the SPE column under vacuum (e.g., 15 in. Hg) for 5-10 minutes.
-
Elution: Elute the analyte with 3 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol is a general procedure for benzodiazepine extraction from urine.
Materials:
-
Extraction solvent (e.g., Ethyl acetate, Methyl tert-butyl ether (MTBE))
-
Buffer (e.g., Phosphate buffer, pH 9.0)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To 1 mL of urine sample, add 1 mL of buffer (pH 9.0). Vortex to mix.
-
Extraction:
-
Add 5 mL of the extraction solvent to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
Technical Support Center: Analysis of 3-Hydroxyphenazepam in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and accurate quantification of 3-hydroxyphenazepam in biological samples.
Frequently Asked Questions (FAQs)
A significant challenge in the analysis of this compound is its inherent instability. This section addresses common questions regarding its stability and provides recommendations for optimal sample handling and storage.
Q1: What are the primary factors affecting the stability of this compound in biological samples?
A1: The stability of this compound is primarily influenced by temperature, the biological matrix, and the presence of preservatives. Studies have indicated that this compound is thermally unstable, which can lead to its degradation during sample processing and analysis.[1]
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: For long-term storage, it is recommended to keep biological samples at -20°C or, ideally, at -80°C to minimize degradation. For short-term storage or during sample processing, maintaining a low temperature (e.g., on ice) is crucial.
Q3: How do different anticoagulants affect the stability of this compound in plasma samples?
A3: While specific studies on the effect of various anticoagulants on this compound stability are limited, general knowledge for benzodiazepines suggests that the choice of anticoagulant can influence analytical results. It is crucial to be consistent with the anticoagulant used throughout a study. For post-mortem blood samples, the use of a fluoride/oxalate preservative has been shown to improve the stability of phenazepam and its metabolite, this compound, with unpreserved samples showing a notable decrease in concentration.[2][3]
Q4: Does this compound degrade into other compounds in biological samples?
A4: Yes, this compound has been observed to be thermally unstable and can degrade. Interestingly, one study noted the detection of its parent drug, phenazepam, in samples that were only spiked with this compound, suggesting a potential reversion under certain analytical conditions.[1] However, an in vitro study using human liver microsomes did not detect any phase I metabolites of this compound, indicating it may not undergo extensive phase I metabolism.[4] Further investigation into other potential degradation pathways, such as phase II metabolism (e.g., glucuronidation), is warranted.
Q5: Are there any specific recommendations for handling urine samples containing this compound?
A5: In post-mortem urine samples, the concentration of this compound was found to be higher in unpreserved samples compared to those with preservatives. This suggests that the degradation pathway in urine might differ from that in blood. However, for consistency and to minimize potential microbial degradation, refrigeration or freezing of urine samples is generally recommended.
Troubleshooting Guides
This section provides practical guidance for overcoming common challenges encountered during the analysis of this compound, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | - Use a column with end-capping to minimize silanol interactions. - Adjust the mobile phase pH to suppress the ionization of the analyte or silanol groups. |
| Column Overload | - Reduce the injection volume or dilute the sample. |
| Extra-Column Volume | - Minimize the length and diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected. |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
Issue 2: Inconsistent Results and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Analyte Instability | - Ensure consistent and appropriate sample storage conditions (frozen at -20°C or -80°C). - Minimize the time samples are at room temperature during processing. - Process samples on ice. |
| Matrix Effects (Ion Suppression or Enhancement) | - Optimize the sample preparation method to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation). - Adjust the chromatographic method to separate the analyte from co-eluting matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inconsistent Sample Preparation | - Ensure all sample preparation steps are performed consistently for all samples, calibrators, and quality controls. - Use an automated sample preparation system if available. |
Issue 3: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | - Optimize the extraction solvent and pH. - Ensure the extraction method is appropriate for the analyte's polarity. |
| Analyte Adsorption | - Use silanized glassware or low-binding polypropylene tubes. - Add a small amount of organic solvent or a surfactant to the reconstitution solvent. |
| Degradation during Extraction | - Perform extraction steps at a lower temperature. - Minimize the time the sample is in the extraction solvent. |
Data Presentation
The following table summarizes the observed stability of this compound in post-mortem blood samples with and without preservatives.
| Matrix | Preservative | Analyte | Mean Concentration (mg/L) ± SD | Observation |
| Femoral Blood | Fluoride/Oxalate | This compound | 0.074 ± 0.077 | Preserved samples showed higher concentrations. |
| Femoral Blood | None | This compound | 0.055 ± 0.049 | Unpreserved samples showed lower concentrations. |
Data adapted from a study on post-mortem samples and may not directly translate to clinical samples from living subjects.
Experimental Protocols
Protocol for Sample Collection and Handling
-
Blood Collection: Collect blood samples in tubes containing a fluoride/oxalate preservative. If plasma is required, use tubes with the same anticoagulant consistently.
-
Urine Collection: Collect urine in sterile containers.
-
Immediate Processing: Process samples as soon as possible after collection. If plasma or serum is to be prepared, centrifuge the blood according to standard procedures, preferably in a refrigerated centrifuge.
-
Storage: Immediately after processing, store all samples (whole blood, plasma, serum, urine) at -20°C or -80°C in properly labeled, sealed tubes.
-
Transport: If samples need to be transported, they should be shipped on dry ice to maintain a frozen state.
Protocol for LC-MS/MS Analysis
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred technique for the quantification of this compound in biological matrices.
-
Sample Preparation:
-
Thaw samples on ice.
-
Perform a sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences. Protein precipitation can also be used but may result in more significant matrix effects.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor at least two multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard (preferably a stable isotope-labeled version of this compound) for accurate identification and quantification.
-
Mandatory Visualizations
Caption: Workflow for this compound analysis.
Caption: Factors affecting this compound stability.
References
Technical Support Center: Optimization of 3-Hydroxyphenazepam Extraction from Whole Blood
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of 3-hydroxyphenazepam from whole blood.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when extracting this compound from whole blood?
A1: The most significant challenge is overcoming the "matrix effect," where endogenous components of the blood interfere with the ionization of the target analyte during analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of quantification.[3]
Q2: Which extraction method is generally better for this compound from whole blood: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE have been successfully used for the extraction of this compound and other benzodiazepines from whole blood. SPE is often favored for its potential for higher sample cleanup, leading to reduced matrix effects and cleaner extracts. However, LLE can be a simpler and more cost-effective method. The choice often depends on the specific requirements of the assay, available equipment, and the desired level of sample purity. Supported Liquid Extraction (SLE) is another alternative that combines the principles of LLE with the procedural ease of SPE, offering high analyte recoveries without the risk of emulsion formation.
Q3: Why is it important to use preserved blood samples for this compound analysis?
A3: Studies have shown that concentrations of phenazepam, the parent drug of this compound, can be lower in unpreserved blood samples compared to those preserved with fluoride/oxalate. This suggests potential degradation of the analyte. Therefore, it is recommended to use preserved samples whenever possible to ensure the stability and accurate quantification of this compound.
Q4: What are typical recovery rates for this compound extraction from whole blood?
A4: Recovery rates can vary significantly depending on the extraction method and optimization parameters. For benzodiazepines in general, SPE methods can achieve recoveries greater than 90%. For instance, a study on various benzodiazepines reported recoveries ranging from 80% to 100% using a salting-out assisted LLE (SALLE) method. It is crucial to validate the recovery for your specific protocol.
Troubleshooting Guides
Problem 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the sample | This compound is a weakly basic compound. Ensure the pH of the whole blood sample is adjusted to an alkaline condition (typically pH 9-10) before extraction to neutralize the analyte and improve its partitioning into the organic solvent (for LLE) or retention on a non-polar SPE sorbent. |
| Inappropriate extraction solvent (LLE) | The polarity of the extraction solvent is critical. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (e.g., 70:30 hexane:ethyl acetate) can be effective. If recovery is low, consider optimizing the solvent ratio or trying alternative solvents like methyl tert-butyl ether (MTBE) or dichloromethane. |
| Inefficient elution from SPE cartridge | The elution solvent may not be strong enough to displace the analyte from the SPE sorbent. For reverse-phase SPE, a high percentage of organic solvent (e.g., methanol or acetonitrile) is needed. For mixed-mode SPE, the elution solvent may require a specific pH or ionic strength. For example, an elution solvent of methylene chloride, isopropanol, and ammonium hydroxide has been used effectively. |
| Insufficient mixing/vortexing | Ensure thorough mixing of the sample with the extraction solvent to maximize the surface area for mass transfer. Vortex for at least 1-2 minutes and consider using a rotator for a longer, more gentle mixing period (e.g., 10 minutes). |
| Analyte binding to proteins | Pre-treatment with a protein precipitation step (e.g., adding acetonitrile or methanol) can help release the analyte from plasma proteins, although this may increase matrix effects if not followed by a thorough cleanup. |
Problem 2: High Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Step |
| Co-elution of phospholipids | Phospholipids are a major source of matrix effects in blood analysis. Optimize the chromatographic separation to ensure this compound elutes in a region free from phospholipids. Alternatively, use an SPE sorbent specifically designed for phospholipid removal or a more rigorous washing step during SPE. |
| Insufficient sample cleanup | If using LLE, consider a back-extraction step to further purify the extract. For SPE, ensure the washing steps are adequate to remove interfering substances. A wash with a weak organic solvent can remove some interferences without eluting the analyte. |
| Inappropriate ionization source | Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If available, try switching to an APCI source. |
| High concentration of endogenous components | Diluting the sample before extraction can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, so a balance must be found. |
Problem 3: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent sample volume | Use calibrated pipettes and ensure accurate and consistent measurement of all sample and reagent volumes. |
| Variable extraction time | Standardize all incubation and mixing times in the protocol. For SPE, ensure a consistent flow rate during sample loading, washing, and elution. |
| Formation of emulsions (LLE) | Emulsions prevent a clean separation of the aqueous and organic layers. To break emulsions, try centrifugation at a higher speed or for a longer duration, adding salt to the aqueous layer, or filtering the organic layer through a phase separation paper. Using Supported Liquid Extraction (SLE) can prevent emulsion formation altogether. |
| Incomplete solvent evaporation and reconstitution | Ensure the extract is completely dried down before reconstitution. The reconstitution solvent should be compatible with the initial mobile phase of the chromatographic system to ensure good peak shape. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Benzodiazepines in Whole Blood
| Extraction Method | Analyte(s) | Recovery (%) | Matrix | Reference |
| Liquid-Liquid Extraction (LLE) | Diazepam | 36 | Whole Blood | |
| Solid-Phase Extraction (SPE) | Nitrazepam | 86 | Whole Blood | |
| SPE | Diazepam | 89 | Whole Blood | |
| SPE | Estazolam | 91 | Whole Blood | |
| SPE | Flunitrazepam | 94 | Whole Blood | |
| SPE | Phenazepam | >90 | Whole Blood | |
| Salting-Out Assisted LLE (SALLE) | Diazepam | 82-90 | Not Specified |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline based on a published method for phenazepam and its metabolite.
-
Sample Preparation: To 500 µL of whole blood in a polypropylene tube, add 50 µL of an appropriate internal standard.
-
Alkalinization: Add 500 µL of 0.2 M sodium carbonate (Na2CO3) solution to raise the pH.
-
Extraction: Add 5 mL of a 70:30 hexane:ethyl acetate mixture.
-
Mixing: Vortex the mixture briefly, then mix on a rotating mixer for 10 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general guideline based on a published method for phenazepam.
-
Sample Pre-treatment: Dilute the whole blood sample with an aqueous phosphate buffer (pH 6).
-
SPE Column Conditioning: Condition a mixed-mode SPE column according to the manufacturer's instructions.
-
Sample Loading: Load the diluted sample onto the SPE column.
-
Washing:
-
Wash the column with deionized water.
-
Wash the column with acetic acid.
-
Wash the column with methanol.
-
-
Drying: Dry the SPE column thoroughly.
-
Elution: Elute the analyte with 3 mL of an elution solvent consisting of methylene chloride, isopropanol, and ammonium hydroxide.
-
Evaporation: Collect the eluate and evaporate to dryness.
-
Reconstitution: Dissolve the residue in 100 µL of mobile phase for analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing detection sensitivity for low concentrations of 3-Hydroxyphenazepam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the detection sensitivity of low concentrations of 3-Hydroxyphenazepam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is an active metabolite of the benzodiazepine phenazepam and the prodrug cinazepam.[1][2][3] It exhibits hypnotic, sedative, anxiolytic, and anticonvulsant properties by acting as a positive allosteric modulator of the GABA-A receptor.[1] Sensitive detection is crucial in forensic toxicology, clinical research, and drug metabolism studies to accurately identify and quantify its presence in biological matrices, especially at low concentrations that might still be pharmacologically relevant or indicate prior exposure.[4]
Q2: Which analytical techniques are most suitable for detecting low concentrations of this compound?
A2: For sensitive and specific detection of this compound at low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. Gas chromatography-mass spectrometry (GC-MS) can also be used, though it may require derivatization and can be challenging for thermally unstable compounds. Immunoassays like ELISA can be effective for initial screening, but they may have limitations regarding specificity and cross-reactivity with other benzodiazepines.
Q3: What are the common challenges in analyzing this compound?
A3: Common challenges include:
-
Low Concentrations: As a metabolite, its concentration in biological samples can be very low.
-
Matrix Effects: Components in biological samples (e.g., blood, urine) can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.
-
Sample Stability: The stability of this compound in biological samples can be a concern. For instance, unpreserved blood samples may show lower concentrations compared to preserved ones.
-
Immunoassay Cross-Reactivity: ELISA screens may not be specific to this compound and can cross-react with other benzodiazepines, leading to false positives or negatives.
Q4: How can I improve the recovery of this compound from biological samples?
A4: To improve recovery, optimizing the sample preparation method is key. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used. The choice of extraction solvent and pH can significantly impact recovery rates. For example, a combination of ethyl acetate and hexane has been used for LLE with varying efficiencies. SPE with a mixed-mode column can yield high recoveries of over 90% for related compounds like phenazepam.
Troubleshooting Guides
Issue 1: Poor Sensitivity or Inability to Detect Low Concentrations of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Sample Preparation | Optimize your extraction method. For Solid-Phase Extraction (SPE), ensure proper conditioning of the column and use an appropriate elution solvent. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments to improve extraction efficiency. |
| Matrix Effects | Implement strategies to mitigate matrix effects. This can include more rigorous sample cleanup, the use of a matrix-matched calibration curve, or switching to a more robust ionization source if using mass spectrometry. Diluting the sample can also sometimes reduce matrix effects. |
| Instrumental Limitations | If using an immunoassay (ELISA), consider that it may lack the required sensitivity. Switching to a more sensitive technique like LC-MS/MS is recommended for detecting low nanogram-per-milliliter levels. For GC-MS, using analyte protectants like sorbitol can improve the response for challenging analytes. |
| Analyte Degradation | Ensure proper sample storage and handling. It is recommended to use preserved samples (e.g., with fluoride/oxalate for blood) to prevent degradation. Store reference standards at the recommended temperature, typically -20 to -10°C, to maintain their integrity. |
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Automating the sample preparation process using 96-well SPE plates can improve reproducibility. Ensure precise and consistent volumes are used throughout the extraction process. |
| Matrix Effects | Endogenous components like phospholipids are a major source of imprecision. Employing phospholipid removal strategies during sample preparation can enhance reproducibility. |
| Lack of Internal Standard | Always use an appropriate internal standard (IS), preferably a deuterated analog of this compound, to correct for variations in extraction recovery and instrument response. |
| Instrumental Drift | Regularly calibrate the instrument and perform system suitability tests to ensure consistent performance. |
Data Presentation
Table 1: Reported Concentrations of this compound in Post-Mortem Samples
| Biological Matrix | Median Concentration (mg/L) | Concentration Range (mg/L) |
| Femoral Blood | 0.052 | 0.019 - 0.159 |
| Cardiac Blood | 0.054 | 0.019 - 0.161 |
| Subclavian Blood | 0.030 | N/A |
| Vitreous Humour | 0.050 | N/A |
| Urine | 0.081 | 0.017 - 0.274 |
| Data from a study on non-fatal phenazepam cases. |
Table 2: Recovery Rates of Benzodiazepines using Different Extraction Methods
| Extraction Method | Analyte | Recovery Rate |
| Subzero-Temperature LLE (single extraction) | Estazolam | 50.3 ± 0.6% |
| Subzero-Temperature LLE (single extraction) | Triazolam | 54.0 ± 0.9% |
| Conventional LLE (Diethyl Ether) | Estazolam | 73.9 ± 3.3% |
| Conventional LLE (Diethyl Ether) | Triazolam | 80.6 ± 0.6% |
| Solid-Phase Extraction (C18) | Estazolam | 81.6 ± 4.7% |
| Solid-Phase Extraction (C18) | Triazolam | 96.1 ± 2.6% |
| Note: While not specific to this compound, this data for other benzodiazepines provides a useful comparison of extraction efficiencies. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is adapted from a method for phenazepam in whole blood and is suitable for this compound.
-
Sample Pre-treatment: Dilute whole blood samples with an aqueous phosphate buffer (pH 6).
-
SPE Column Conditioning:
-
Add 3 mL of methanol to a mixed-mode SPE column and allow it to pass through by gravity.
-
Add 3 mL of deionized water and allow it to pass through.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6) and allow it to pass through. Do not let the sorbent dry out between steps.
-
-
Sample Loading: Load the diluted sample onto the conditioned SPE column and allow it to pass through by gravity.
-
Washing:
-
Wash the sorbent with deionized water.
-
Wash with acetic acid.
-
Wash with methanol.
-
-
Drying: Dry the SPE column thoroughly.
-
Elution: Elute the analyte with 3 mL of an elution solvent consisting of methylene chloride, isopropanol, and ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Competitive ELISA for Benzodiazepine Screening
This is a general procedure for a competitive ELISA, which can be used for the initial screening of benzodiazepines.
-
Sample Addition: Add samples, standards, or controls to the microplate wells, which are pre-coated with an antibody.
-
Enzyme Conjugate Addition: Add the drug-enzyme conjugate to each well.
-
Incubation: Incubate the plate at room temperature to allow for competitive binding between the drug in the sample and the drug-enzyme conjugate for the antibody binding sites.
-
Washing: Wash the plate to remove any unbound materials.
-
Substrate Addition: Add a TMB substrate to each well. The bound enzyme conjugate will catalyze a color change.
-
Color Development and Measurement: Allow the color to develop. The intensity of the color is inversely proportional to the concentration of the drug in the sample. Read the absorbance using a microplate reader.
Visualizations
Caption: Workflow for SPE and LC-MS/MS analysis.
Caption: Troubleshooting logic for poor detection sensitivity.
References
Troubleshooting chromatographic peak tailing for 3-Hydroxyphenazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for chromatographic analysis of 3-Hydroxyphenazepam, with a focus on addressing peak tailing issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for this compound, a basic compound, is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These silanol groups can be acidic and interact with the basic functional groups of the this compound molecule, leading to a distorted peak shape.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. With pKa values of approximately 1.25 and 11.96, its ionization state is highly dependent on the pH. Operating at a low pH (around 2-3) can suppress the ionization of the acidic silanol groups on the column, minimizing secondary interactions and thus reducing peak tailing.[1][3]
Q3: What type of HPLC column is recommended for the analysis of this compound?
A3: For the analysis of basic compounds like this compound, it is recommended to use a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica surface to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions that cause tailing. A Hypersil GOLD® C18 column has been successfully used in the analysis of this compound.
Q4: Can column overload cause peak tailing for this compound?
A4: Yes, injecting too much sample onto the column can lead to column overload, which is a common cause of peak tailing for all analytes, including this compound. If you observe that all peaks in your chromatogram are tailing, you should consider reducing the sample concentration or the injection volume.
Q5: How can I confirm if my peak tailing is a column-related issue?
A5: A simple way to diagnose a column-related problem is to replace the column with a new one of the same type and observe if the peak shape improves. If a guard column is being used, it should be replaced first, as it can be a source of contamination and peak distortion. If the issue persists with a new column, the problem likely lies with other aspects of the method, such as the mobile phase or the HPLC system itself.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing issues encountered during the analysis of this compound.
Problem: The chromatographic peak for this compound is tailing.
Below is a troubleshooting workflow to identify and resolve the issue:
Caption: A step-by-step guide to troubleshooting peak tailing.
Detailed Troubleshooting Steps:
1. Assess the Scope of the Problem:
-
Question: Are all peaks in the chromatogram tailing, or is it specific to the this compound peak?
-
All peaks tailing: This often points to a system-wide issue such as column overload, a void in the column, a blocked frit, or excessive extra-column volume.
-
Action: Reduce sample concentration and/or injection volume. If the problem persists, inspect the column and HPLC system for voids, blockages, and leaks.
-
-
Only the this compound peak is tailing: This suggests a chemical interaction between the analyte and the stationary phase, which is common for basic compounds.
-
Action: Proceed to optimize the chromatographic method.
-
-
2. Optimize the Chromatographic Method:
-
Mobile Phase pH:
-
Rationale: this compound is a basic compound. At a low mobile phase pH (e.g., 2-3), the acidic silanol groups on the silica packing are protonated and less likely to interact with the basic analyte.
-
Action: Adjust the mobile phase to a pH between 2 and 3 using an additive like formic acid (e.g., 0.1-0.2%).
-
-
Column Selection and Condition:
-
Rationale: A high-quality, end-capped C18 column is crucial to minimize the availability of free silanol groups. Column performance degrades over time.
-
Action: If not already using one, switch to a modern, end-capped C18 column. If the column has been in use for a while, replace the guard column first, and if tailing persists, replace the analytical column.
-
-
Buffer Concentration:
-
Rationale: An adequate buffer concentration (typically 10-50 mM) helps to maintain a stable pH at the column surface and can mask some residual silanol interactions.
-
Action: If using a buffered mobile phase, ensure the concentration is within the optimal range. Increasing the buffer concentration may improve peak shape.
-
Quantitative Data Summary
The following table summarizes key parameters and their recommended ranges for optimizing the chromatography of this compound to mitigate peak tailing.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2 - 3 | Suppresses ionization of silanol groups, minimizing secondary interactions with the basic analyte. |
| Column Type | End-capped C18 | Reduces the number of available silanol groups for interaction. |
| Buffer Concentration | 10 - 50 mM | Maintains stable pH and can help mask residual silanol activity. |
| Organic Modifier | Acetonitrile or Methanol | Common reversed-phase solvents; choice may influence selectivity. |
| Temperature | Ambient to 40°C | Higher temperatures can sometimes improve peak shape but may affect column stability. |
Experimental Protocol: Reference HPLC Method
This protocol is a starting point for the analysis of this compound, adapted from a validated LC-MS/MS method, and is suitable for UV-HPLC.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Hypersil GOLD® C18 (50 x 2.1 mm, 3.5 µm) or equivalent end-capped C18 column.
-
Mobile Phase A: 0.2% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with a suitable percentage of Mobile Phase B (e.g., 30%) and increase linearly to a higher percentage (e.g., 90%) over several minutes to elute this compound. The exact gradient program should be optimized for your specific system and column to achieve the best separation and peak shape.
-
-
Flow Rate: 0.3 - 0.5 mL/min (adjusted for column dimensions).
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm (or a wavelength determined by UV scan of a this compound standard).
-
Injection Volume: 5 - 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition to create working standards and samples.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
Visualization of Key Relationships
The following diagram illustrates the chemical interactions leading to peak tailing and the effect of pH adjustment.
References
Minimizing ion suppression in electrospray ionization of 3-Hydroxyphenazepam
Welcome to the technical support center for the analysis of 3-Hydroxyphenazepam using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids, proteins) reduce the ionization efficiency of the target analyte, this compound, in the ESI source.[1] This competition for ionization leads to a decreased signal intensity, which can cause poor sensitivity, inaccurate quantification (underestimation of concentration), and reduced reproducibility.[2] In severe cases, it can lead to false-negative results.
Q2: What are the most common causes of ion suppression for this analyte?
A2: For benzodiazepines like this compound, which are often analyzed in complex biological matrices such as plasma, serum, or urine, the primary causes of ion suppression are endogenous matrix components.[3] These include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ESI process.
-
Other Endogenous Molecules: Metabolites, proteins, and peptides can also co-elute and compete for ionization.
Q3: How can I diagnose if ion suppression is impacting my results?
A3: The most direct method is to perform a post-column infusion experiment .[3][4] This involves infusing a constant flow of a this compound standard solution into the LC eluent stream after the analytical column but before the ESI source. A stable signal baseline is established, and then a blank matrix extract is injected. Any dip in this baseline indicates the retention times at which matrix components are eluting and causing ion suppression.
Q4: Can a stable isotope-labeled internal standard (SIL-IS) eliminate ion suppression?
A4: A SIL-IS does not eliminate ion suppression, but it is the gold standard for compensating for its effects. A SIL-IS, such as this compound-d4, is chemically identical to the analyte and will co-elute and experience the same degree of ion suppression. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects is normalized, leading to more accurate and precise results. However, significant ion suppression can still compromise sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound.
Problem 1: Low or no signal for this compound in matrix samples, but a strong signal in pure solvent.
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | 1. Improve Sample Preparation: This is the most effective strategy. Switch from a simple "dilute-and-shoot" or protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions of ion suppression identified in a post-column infusion experiment. Using a column with a different stationary phase chemistry can also alter selectivity. 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components and alleviate suppression. |
| Suboptimal ESI Source Parameters | Re-optimize source parameters (e.g., capillary voltage, gas flow, temperature) using a this compound solution prepared in the final mobile phase composition. Ensure parameters are suitable for the specific flow rate. |
Problem 2: Inconsistent and irreproducible results for replicate samples or quality controls (high %RSD).
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS is essential to correct for sample-to-sample variations in ion suppression. 2. Ensure Consistent Sample Preparation: Inconsistent execution of the sample preparation protocol (e.g., variations in solvent volumes, mixing times, or SPE cartridge handling) can lead to variable matrix effects. Automation can improve consistency. 3. Prepare Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effects. |
| Analyte Instability | Verify the stability of this compound in the processed sample extract under the storage conditions of the autosampler. Degradation can lead to falling signal intensity over the course of an analytical run. |
| System Carryover | Inject a blank solvent sample after a high-concentration sample. If the analyte is detected, it indicates carryover. Optimize the autosampler wash method by using a stronger solvent or increasing the wash volume. |
Data Presentation: Impact of Sample Preparation
Effective sample preparation is the most critical step in minimizing ion suppression. The choice of technique directly impacts the cleanliness of the final extract and, consequently, the degree of matrix effect.
The following table summarizes typical matrix effect data for benzodiazepines in plasma using different sample preparation methods. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
Table 1: Comparison of Matrix Effects for Benzodiazepines with Different Sample Preparation Techniques
| Compound | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Alprazolam | 58% (Suppression) | 91% (Slight Suppression) | 98% (Minimal Effect) |
| Nordiazepam | 65% (Suppression) | 94% (Slight Suppression) | 103% (Minimal Effect) |
| Temazepam | 47% (Suppression) | 88% (Suppression) | 96% (Minimal Effect) |
| Oxazepam | 72% (Suppression) | 95% (Slight Suppression) | 101% (Minimal Effect) |
| This compound (Expected) | Significant Suppression | Moderate to Slight Suppression | Minimal Suppression/Enhancement |
Note: Data is illustrative based on published results for similar benzodiazepines and demonstrates the general trend of improved performance with more selective sample preparation techniques. Mixed-mode SPE often provides superior cleanup compared to standard reversed-phase SPE.
Experimental Protocols & Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound, highlighting key decision points for minimizing ion suppression.
Caption: General workflow for this compound analysis.
Troubleshooting Logic for Low Signal Intensity
This diagram provides a logical path for troubleshooting poor analyte signal that may be caused by ion suppression.
Caption: Troubleshooting workflow for low analyte signal.
Detailed Protocol: Solid-Phase Extraction (SPE)
This protocol is a general method for extracting benzodiazepines from plasma using a mixed-mode cation exchange SPE plate, which is effective at removing phospholipids and other interferences.
1. Sample Pre-treatment:
-
To 200 µL of plasma sample in a collection plate, add 200 µL of 4% phosphoric acid in water.
-
Add your stable isotope-labeled internal standard (e.g., this compound-d4).
-
Vortex to mix for 30 seconds.
2. SPE Procedure (using a water-wettable mixed-mode plate like Oasis MCX):
-
Load: Load the entire pre-treated sample (~400 µL) directly onto the SPE plate. Apply a gentle vacuum to pull the sample through the sorbent. Note: Conditioning and equilibration steps are often not required for modern water-wettable polymeric sorbents.
-
Wash 1: Add 200 µL of 0.02 N Hydrochloric Acid. Apply vacuum.
-
Wash 2: Add 200 µL of 20% Methanol in water. Apply vacuum.
-
Dry: Apply high vacuum for approximately 30-60 seconds to dry the sorbent bed.
-
Elute: Place a clean collection plate inside the manifold. Add 2 x 25 µL aliquots of an elution solvent of 5% ammonium hydroxide in 60:40 (v/v) acetonitrile:methanol. Apply vacuum to collect the eluate.
3. Final Preparation:
-
To the eluate (~50 µL), add 100-150 µL of a reconstitution solvent (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
References
Best practices for long-term storage of 3-Hydroxyphenazepam standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of 3-Hydroxyphenazepam analytical standards.
Best Practices for Long-Term Storage
Proper storage of this compound standards is critical to ensure their stability and the accuracy of experimental results. The primary recommendation is to store the standards in a freezer at or below -20°C.[1][2] This applies to both neat (solid) material and solutions.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (frozen) | Minimizes degradation. Studies on other benzodiazepines show significant degradation at room temperature and even under refrigeration (4°C), while concentrations remain relatively stable when frozen. |
| Form | Neat (Solid) or in Solution | Both forms should be stored frozen. |
| Solvent (for solutions) | Acetonitrile is a common solvent for commercially available solutions. | Acetonitrile is a suitable solvent for many analytical techniques like LC-MS. |
| Container | Tightly sealed, amber glass vials or tubes. | Protects from light and prevents solvent evaporation or contamination. |
| Light Exposure | Minimize exposure to light. | Benzodiazepines can be susceptible to photodegradation. |
| Freeze-Thaw Cycles | Keep to a minimum. | Repeated freeze-thaw cycles can potentially accelerate degradation. Aliquoting the standard into smaller, single-use vials is recommended. |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound standards in analytical experiments.
Logical Flow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
| Issue | Possible Cause | Recommended Action |
| Low or No Analyte Signal | Standard degradation due to improper storage. | Verify that the standard has been consistently stored at -20°C or below. If not, acquire a new standard. |
| Inaccurate dilution. | Review dilution calculations and ensure calibrated pipettes are used. Prepare a fresh dilution from the stock standard. | |
| Instrument issue. | Check the performance of the analytical instrument (e.g., LC-MS/MS) with a known quality control sample. | |
| Variable Peak Areas | Inconsistent injection volume. | Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe. |
| Partial precipitation of the standard in solution. | Before use, ensure the thawed standard solution is completely dissolved and vortex gently. | |
| Matrix effects in biological samples. | Optimize sample preparation methods (e.g., solid-phase extraction) to minimize matrix suppression or enhancement. | |
| Appearance of Unexpected Peaks | Degradation of the standard. | Run a fresh standard to see if the extraneous peaks are present. If so, this may indicate degradation products. |
| Contamination. | Check all solvents, vials, and labware for potential sources of contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound standards?
A1: The recommended storage temperature is -20°C or colder (in a freezer).[1][2] This applies to both the neat, solid form and solutions.
Q2: How long can I store a this compound standard?
Q3: Can I store the standard in a refrigerator at 4°C?
A3: Refrigeration at 4°C is not recommended for long-term storage. Studies on other benzodiazepines have shown significant degradation at this temperature over time. For short-term storage (a few days), it is likely acceptable, but freezing is necessary for long-term stability.
Q4: Should I be concerned about freeze-thaw cycles?
A4: Yes, it is best to minimize freeze-thaw cycles. To do this, it is recommended to aliquot the stock solution into smaller, single-use vials. This allows you to thaw only the amount needed for a particular experiment.
Q5: What solvent should I use to prepare a solution of this compound?
A5: Acetonitrile is a commonly used solvent for preparing this compound standard solutions, especially for LC-MS applications.[2] Methanol can also be used. Always use a high-purity, HPLC-grade or MS-grade solvent.
Q6: My standard solution appears cloudy after thawing. What should I do?
A6: Cloudiness may indicate that the compound has precipitated out of solution. Allow the vial to reach room temperature and gently vortex to ensure the standard is fully redissolved before use. If the solution remains cloudy, it may be compromised and should not be used.
Q7: How should I handle the neat (solid) standard?
A7: When working with the neat standard, it is important to handle it in a controlled environment to prevent contamination and ensure accurate weighing. Use a calibrated analytical balance and appropriate personal protective equipment.
Experimental Protocol: Stability Assessment of this compound Standard Solutions
This protocol outlines a general procedure for assessing the stability of this compound standard solutions under different storage conditions.
Experimental Workflow
Caption: Workflow for a stability assessment study of this compound.
1. Objective: To determine the stability of this compound in a specific solvent under various storage temperatures over a defined period.
2. Materials:
- This compound certified reference material (neat)
- High-purity solvent (e.g., acetonitrile, LC-MS grade)
- Calibrated analytical balance and pipettes
- Amber glass vials with screw caps
- Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
- Validated LC-MS/MS system
3. Methodology:
4. Data Analysis:
This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information for the proper long-term storage and handling of this compound standards, ensuring the integrity and reliability of their experimental data.
References
Reducing analytical variability in 3-Hydroxyphenazepam quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability during the quantification of 3-Hydroxyphenazepam.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred due to its high sensitivity and specificity, allowing for the analysis of a broader range of compounds with minimal sample preparation.[2]
Q2: Why is a deuterated internal standard recommended for this compound analysis?
A2: The use of a stable isotope-labeled internal standard, such as a deuterated form of this compound, is crucial for compensating for analytical variability.[2] Specifically, it helps to correct for matrix effects, which are variations in ionization efficiency caused by co-eluting substances from the sample matrix.[3] It also accounts for variability in sample preparation and instrument response.
Q3: What are the primary sources of analytical variability in this compound quantification?
A3: Key sources of variability include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.
-
Thermal Instability: this compound can be thermally labile, and degradation may occur in the heated injection port of a gas chromatograph, affecting the accuracy of GC-MS analysis.
-
Sample Stability: The concentration of this compound in biological samples can change over time, influenced by storage temperature and the presence of preservatives. For instance, lower concentrations have been observed in unpreserved blood samples compared to preserved ones.
-
Incomplete Derivatization (for GC-MS): Derivatization, a necessary step for many GC-MS methods to improve volatility and thermal stability, can be a source of variability if the reaction is not complete or reproducible.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: As mentioned, this is a highly effective way to compensate for matrix effects.
-
Change Ionization Technique: In some cases, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing in GC-MS Analysis
Possible Cause: Adsorption of the analyte to active sites within the GC system (e.g., inlet liner, column). Benzodiazepines are known to be prone to this issue.
Troubleshooting Steps:
-
Use Analyte Protectants: The addition of an analyte protectant, such as sorbitol, to the sample can significantly improve the peak shape and response for active compounds like benzodiazepines.
-
Derivatization: Ensure complete and reproducible derivatization of this compound. Silylation is a common approach for benzodiazepines.
-
Inert Flow Path: Utilize an inert GC liner and column to minimize active sites.
-
System Maintenance: Regularly clean the GC inlet and trim the analytical column.
Issue 2: High Variability Between Replicate Injections in LC-MS/MS
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficient. Consider implementing a more rigorous cleanup method like SPE.
-
Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. This will help you adjust your chromatography to avoid these regions.
-
Check Internal Standard Performance: Ensure your internal standard is co-eluting with the analyte and effectively compensating for variability. If not, you may need to select a different internal standard.
Issue 3: Low Recovery of this compound
Possible Cause: Degradation of the analyte during sample storage or preparation.
Troubleshooting Steps:
-
Storage Conditions: Store biological samples at low temperatures (e.g., -20°C or -80°C) to improve long-term stability. For blood samples, use preservatives like fluoride/oxalate.
-
pH of Extraction Solvents: Be mindful of the pH of your extraction solvents, as some benzodiazepines can be unstable in acidic solutions.
-
Evaluate Extraction Efficiency: Perform recovery experiments by comparing the response of spiked samples that have undergone the full extraction procedure to that of unextracted standards.
Experimental Protocols
LC-MS/MS Method for this compound in Blood
This protocol is a generalized representation based on common practices for benzodiazepine analysis.
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of whole blood, add 10 µL of a deuterated this compound internal standard solution.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol, deionized water, and 0.1 M phosphate buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water and an acidic wash solution (e.g., 0.1 M acetic acid).
-
Dry the cartridge under vacuum.
-
Elute the analyte with an appropriate solvent (e.g., a mixture of ethyl acetate and ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for both the analyte and the internal standard.
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| Linearity Range | 0.016 - 1.0 mg/L (in plasma) | |
| Limit of Detection (LOD) | 0.007 mg/L (in plasma) | |
| Limit of Quantitation (LOQ) | 0.016 mg/L (in plasma) | |
| Intra-day Precision (%CV) | Within ± 15% | |
| Inter-day Precision (%CV) | Within ± 15% | |
| Accuracy | Within ± 15% | |
| Recovery | 45% - 78% |
| Parameter | General Benzodiazepine LC-MS/MS Method | Reference |
| Linearity Range | 1 - 500 ng/mL | |
| Limit of Quantitation (LOQ) | 1 ng/mL | |
| Bias | Within ± 20% | |
| Within-run Precision (%CV) | < 20% | |
| Between-run Precision (%CV) | < 20% |
Visualizations
Caption: General analytical workflow for this compound quantification.
Caption: Troubleshooting logic for high analytical variability.
References
- 1. Analysis of phenazepam and this compound in post-mortem fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
Addressing thermal degradation of 3-Hydroxyphenazepam during GC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 3-Hydroxyphenazepam, particularly its thermal degradation during Gas Chromatography (GC) analysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the GC analysis of this compound in a question-and-answer format.
Q1: I am observing poor peak shape, specifically tailing, and low response for this compound in my GC-MS analysis. What could be the cause?
A1: Poor peak shape and low response for this compound are classic indicators of on-column thermal degradation. This compound, like other benzodiazepines with a hydroxyl group (e.g., oxazepam and lorazepam), is thermally labile and can decompose in the hot GC injection port.[1] This degradation leads to a lower amount of the intact analyte reaching the detector, resulting in a smaller peak, and the degradation products can cause peak tailing.
Q2: What is the primary degradation pathway for this compound during GC analysis?
A2: The primary thermal degradation pathway for benzodiazepines with an alpha-hydroxy ketone structure, such as this compound, involves the loss of a water molecule.[1] This can lead to the formation of a more stable quinazoline carboxaldehyde structure. In some cases, phenazepam has also been detected as a degradation product of this compound.
Q3: How can I minimize or prevent the thermal degradation of this compound?
A3: There are two main strategies to mitigate thermal degradation:
-
Derivatization: This is the most effective method. Converting the thermally labile hydroxyl group into a more stable form, such as a silyl ether, significantly reduces degradation. Silylation is a common and recommended derivatization technique for benzodiazepines with hydroxyl groups.[2]
-
Optimization of GC Parameters: If derivatization is not feasible, carefully optimizing your GC-MS parameters can help to reduce degradation. This includes using a lower injection port temperature and a suitable GC liner.
Q4: I want to try derivatization. What is a recommended silylation protocol for this compound?
A4: A common and effective silylation procedure involves using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q5: What are the optimal GC inlet temperature settings for underivatized this compound?
A5: For thermally labile compounds, it is crucial to use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte. A good starting point is 250 °C.[3] You may need to experiment with a range of temperatures (e.g., 220-270 °C) to find the optimal balance between analyte transfer and degradation for your specific instrument and method.
Q6: Can the type of GC inlet liner affect the degradation of this compound?
A6: Yes, the liner can have a significant impact. Active sites on a dirty or non-deactivated liner can promote thermal degradation. Using a deactivated (silanized) liner is highly recommended. For sensitive compounds, liners with a glass wool packing can sometimes introduce more active sites; a liner without glass wool or one with deactivated glass wool may provide better results. Regularly replacing the inlet liner and septum is crucial for maintaining good performance.
Q7: I am still seeing issues after optimizing the inlet temperature and using a new liner. What else can I check?
A7: If problems persist, consider the following:
-
Column Choice: Ensure you are using a well-conditioned, high-quality capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Carrier Gas Flow: An optimal carrier gas flow rate is necessary for efficient transfer of the analyte through the column.
-
Sample Preparation: Ensure your sample extraction and preparation steps are not introducing contaminants that could create active sites in the GC system.
-
Alternative Analytical Techniques: For highly sensitive and accurate quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly recommended alternative as it avoids the high temperatures associated with GC analysis.[4]
Data Presentation
Table 1: General GC-MS Parameters for Benzodiazepine Analysis
| Parameter | Recommended Setting | Notes |
| Injector Temperature | 250 °C (starting point) | Optimize by testing a range (e.g., 220-270 °C) to minimize degradation of thermally labile compounds. |
| Injection Mode | Splitless | For trace analysis to ensure maximum transfer of the analyte to the column. |
| Liner | Deactivated (silanized) | Essential to minimize active sites that can cause degradation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | A standard column for general drug screening. |
| Carrier Gas | Helium | At a constant flow rate of approximately 1-2 mL/min. |
| Oven Program | Initial Temp: ~80-100°C, Ramp: 10-20°C/min, Final Temp: ~300°C | Adjust based on the specific analytes and desired separation. |
| Transfer Line Temp | 280-300 °C | Should be high enough to prevent analyte condensation. |
| Ion Source Temp | ~230 °C | A standard temperature for electron ionization (EI). |
Table 2: Representative Impact of Inlet Temperature on the Response of a Thermally Labile Analyte
| Inlet Temperature (°C) | Relative Response (%) | Peak Shape |
| 220 | 70 | Symmetrical |
| 250 | 100 | Symmetrical |
| 270 | 85 | Minor Tailing |
| 290 | 60 | Significant Tailing |
Note: This table provides illustrative data on how increasing inlet temperature can lead to a decrease in the relative response and worsening peak shape for a thermally labile compound like this compound due to increased degradation. The optimal temperature should be determined empirically.
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound using BSTFA with 1% TMCS to form a more thermally stable trimethylsilyl (TMS) derivative.
Materials:
-
Dried extract of this compound in a vial
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Ethyl acetate (anhydrous)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Ensure the sample extract containing this compound is completely dry. The presence of water will interfere with the silylation reaction.
-
Add 50 µL of anhydrous ethyl acetate to the dried extract to redissolve the analyte.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 80 °C for 20 minutes to facilitate the derivatization reaction.
-
Allow the vial to cool to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
Mandatory Visualizations
Caption: Experimental workflow for the silylation and GC-MS analysis of this compound.
References
- 1. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 4. Analysis of phenazepam and this compound in post-mortem fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Selection of appropriate internal standards for 3-Hydroxyphenazepam analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 3-Hydroxyphenazepam.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantitative analysis of this compound?
A1: The most suitable internal standard for the analysis of this compound is a stable isotope-labeled (SIL) analog of the analyte itself. This compound-d5 is commercially available and represents the best choice as it shares near-identical chemical and physical properties with the unlabeled analyte, ensuring it effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2]
Q2: Are there any alternative internal standards if this compound-d5 is unavailable?
A2: Yes, a structurally similar deuterated benzodiazepine can be used as an alternative. Diazepam-d5 has been successfully utilized in published LC-MS/MS methods for the quantification of this compound.[1] While not ideal, it can provide reliable results, though careful validation is crucial to ensure it adequately mimics the behavior of this compound during the analytical process.
Q3: What are the primary analytical techniques for this compound analysis?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological matrices.[3][4] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires a derivatization step to improve the thermal stability and chromatographic behavior of 3-hydroxybenzodiazepines.
Q4: Where can I purchase reference standards for this compound and its deuterated analogs?
A4: Certified reference materials for this compound and its deuterated internal standard, this compound-d5, are available from several reputable suppliers, including LGC Standards, Santa Cruz Biotechnology, and Cerilliant.
Troubleshooting Guides
LC-MS/MS Analysis
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Secondary interactions with the analytical column.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Ensure the mobile phase contains an appropriate modifier, such as a small percentage of formic acid or ammonium formate, to improve peak shape.
-
Column Selection: Consider using a high-performance column, such as one with core-shell particles, which can enhance peak efficiency.
-
Sample Diluent: The sample should be reconstituted in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Issue 2: Inconsistent or Low Internal Standard Response
-
Possible Cause: Issues with sample extraction, matrix effects, or instrument variability.
-
Troubleshooting Steps:
-
Extraction Recovery: Evaluate the recovery of the internal standard during your sample preparation procedure. If recovery is low, optimize the extraction parameters (e.g., pH, solvent choice).
-
Matrix Effects: Assess for ion suppression or enhancement by comparing the internal standard response in a neat solution versus a post-extraction spiked matrix sample. If significant matrix effects are observed, consider a more rigorous sample clean-up or chromatographic separation.
-
Instrument Performance: Regularly check the mass spectrometer's performance to ensure consistent sensitivity.
-
Issue 3: Interference Peaks
-
Possible Cause: Co-eluting isobaric compounds or matrix components.
-
Troubleshooting Steps:
-
Chromatographic Separation: Optimize the chromatographic gradient to separate the analyte and internal standard from any interfering peaks.
-
Mass Transitions: Select specific and unique precursor-to-product ion transitions (MRMs) for both the analyte and the internal standard to minimize the detection of interfering substances.
-
Sample Clean-up: Employ a more selective sample preparation method, such as solid-phase extraction (SPE), to remove potential interferences before analysis.
-
GC-MS Analysis
Issue 1: Analyte Degradation or Poor Sensitivity
-
Possible Cause: Thermal degradation of the 3-hydroxy group in the hot GC inlet.
-
Troubleshooting Steps:
-
Derivatization: A derivatization step, such as silylation, is often necessary for 3-hydroxybenzodiazepines to improve their thermal stability and volatility.
-
Inlet Temperature: Optimize the GC inlet temperature to be high enough for efficient volatilization but low enough to minimize thermal degradation.
-
Analyte Protectants: The use of analyte protectants can help to reduce active sites in the GC inlet liner, improving the response of thermally labile compounds.
-
Data Presentation
Table 1: Recommended Internal Standards for this compound Analysis
| Internal Standard | Type | Rationale for Use | Commercially Available |
| This compound-d5 | Stable Isotope Labeled | Ideal choice; co-elutes and has identical chemical properties to the analyte, providing the most accurate correction for experimental variability. | Yes |
| Diazepam-d5 | Structurally Similar Analog | A viable alternative when the deuterated analyte is unavailable; has been successfully used in published methods. | Yes |
Table 2: Example LC-MS/MS Parameters for this compound and Diazepam-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Retention Time (min) |
| This compound | 366.9 | 320.8 | 194.2 | 4.21 |
| Diazepam-d5 (IS) | 290.0 | 198.1 | 154.2 | 4.86 |
Note: These parameters are based on a specific published method and may require optimization for different LC columns and instrumentation.
Experimental Protocols
LC-MS/MS Method for this compound in Biological Matrices
This protocol provides a general framework. Specific parameters should be optimized and validated for your instrumentation and matrix.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of sample (e.g., plasma, urine), add the internal standard (this compound-d5 or Diazepam-d5).
-
Precondition a mixed-mode cation exchange SPE cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure separation from matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a standard analytical column).
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the precursor and product ions for this compound and the chosen internal standard as detailed in Table 2. Optimize collision energies and other source parameters for your specific instrument.
-
Mandatory Visualizations
Caption: Workflow for selecting an appropriate internal standard.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. This compound-d5 | CAS | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. Analysis of phenazepam and this compound in post-mortem fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Quantitative Methods for 3-Hydroxyphenazepam in Hair Samples
For researchers, forensic scientists, and professionals in drug development, the accurate quantification of substances in hair provides a long-term record of exposure. This guide offers a comparative overview of analytical methodologies relevant to the validation of a quantitative method for 3-hydroxyphenazepam, a metabolite of the benzodiazepine phenazepam, in hair samples. While specific validated methods for this compound in hair are not extensively documented in publicly available literature, this guide draws upon established and validated methods for other benzodiazepines, providing a robust framework for developing and validating a method for this specific analyte. The primary technique discussed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for its sensitivity and specificity.[1][2]
Comparison of Analytical Performance
The validation of a quantitative method is crucial for ensuring the reliability of its results. Key validation parameters for the analysis of benzodiazepines in hair using LC-MS/MS are summarized in the table below. These values are compiled from various studies and represent a typical range of performance characteristics that can be expected when developing a method for this compound.
Table 1: Comparison of Validation Parameters for Benzodiazepine Analysis in Hair by LC-MS/MS
| Validation Parameter | Method A: Methanol Extraction & LLE | Method B: Phosphate Buffer Extraction & LLE | Method C: SPE | Notes |
| Limit of Detection (LOD) | 0.5 - 5 pg/mg | 0.1 - 5 pg/mg | Typically in the low pg/mg range | Method B generally offers lower LODs for some benzodiazepines. |
| Limit of Quantification (LOQ) | 1 - 20 pg/mg[3][4] | 0.5 - 5 pg/mg[5] | 0.5 - 16 pg/mg | Phosphate buffer extraction often allows for lower LOQs, which is critical for detecting single-dose exposure. |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | All methods demonstrate excellent linearity over the tested concentration ranges. |
| Accuracy (% Bias) | < 15% | < 15% | < 15% | Accuracy is generally within acceptable limits for bioanalytical methods. |
| Precision (% RSD) | < 15% | < 20% | < 15% | Both intra- and inter-day precision are typically well within acceptable ranges. |
| Recovery | 19% - 82% | 32% - 76% | Varies depending on the sorbent and analyte | Recovery can be highly variable and should be optimized for this compound. |
Experimental Protocols
The following sections detail the common experimental procedures for the analysis of benzodiazepines in hair. These protocols can be adapted and optimized for the specific analysis of this compound.
Sample Preparation
-
Decontamination: Hair samples are first decontaminated to remove external contaminants. A common procedure involves sequential washing with dichloromethane, water, and methanol.
-
Pulverization: To increase the surface area for extraction, the decontaminated hair is pulverized or cut into small segments.
-
Extraction: This is a critical step, and several methods can be employed:
-
Methanol Incubation: Hair samples are incubated in methanol, often with sonication, to extract the drugs. This method is relatively simple and rapid.
-
Phosphate Buffer Incubation: Incubation in a phosphate buffer (pH 8.4) can provide higher extraction efficiency for certain benzodiazepines.
-
Solid-Phase Extraction (SPE): SPE can be used for both extraction and clean-up, offering a high degree of selectivity. Molecularly Imprinted Solid-Phase Extraction (MISPE) is a more selective variation of SPE.
-
Chromatographic Separation
Liquid chromatography is used to separate the analyte of interest from other compounds in the extract.
-
Column: A C18 column is commonly used for the separation of benzodiazepines.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile or methanol is typical.
-
Flow Rate: A flow rate of around 0.3-0.6 mL/min is generally used.
Mass Spectrometric Detection
Tandem mass spectrometry is employed for the sensitive and specific detection and quantification of the analyte.
-
Ionization: Electrospray ionization (ESI) in positive mode is the most common ionization technique for benzodiazepines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte.
Visualizing the Workflow and Method Comparison
To better understand the processes involved, the following diagrams illustrate the general validation workflow and a comparison of different extraction methods.
Caption: General workflow for the validation of a quantitative analytical method.
Caption: Comparison of key performance characteristics of different extraction methods.
References
- 1. Detection of benzodiazepines in hair using ELISA and LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of extraction procedures for benzodiazepines determination in hair by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening method for benzodiazepines and hypnotics in hair at pg/mg level by liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 3-Hydroxyphenazepam in Commercial Benzodiazepine Immunoassays
For Researchers, Scientists, and Drug Development Professionals
One study noted that while the detection of 3-hydroxyphenazepam was not investigated, its structural similarity to temazepam (the 3-hydroxy metabolite of diazepam) suggests its detection via immunoassay may be comparable.[1]
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of phenazepam and other novel psychoactive benzodiazepines in various commercial immunoassays. This data is intended to provide a comparative reference for researchers assessing the potential detection of this compound. Cross-reactivity is highly dependent on the specific assay and its calibrator.
Table 1: Cross-Reactivity of Phenazepam in Commercial Benzodiazepine Immunoassays
| Immunoassay Platform | Assay | Calibrator (Cutoff) | Phenazepam Concentration for Positive Result (ng/mL) | Cross-Reactivity (%) |
| Siemens V-Twin | Siemens Emit II Plus | Lormetazepam (200 ng/mL) | 142 | 141% |
| Roche c 501 | Roche Cobas Benz Plus | Nordiazepam (300 ng/mL) | 362 | 83% |
| Vitros 5,1 FS | Vitros BENZ | Lormetazepam (200 ng/mL) | 168 | 119% |
| Olympus AU400 | Siemens Emit II plus | Lormetazepam (200 ng/mL) | 140 | Not Reported |
| Beckman Coulter AU4800 | Beckman Coulter | Lormetazepam (200 ng/mL) | 462 | Not Reported |
| Immunalysis® | Benzodiazepine ELISA Kit | Oxazepam | Not Reported | 79-107% |
Data compiled from studies assessing phenazepam in spiked urine or blood samples.
Table 2: Cross-Reactivity of Other Novel Benzodiazepines in Commercial Immunoassays
| Compound | Immunoassay Kit | Calibrator | Cross-Reactivity (%) |
| Etizolam | Immunalysis® Benzodiazepine ELISA | Oxazepam | 79-107% |
| Pyrazolam | Immunalysis® Benzodiazepine ELISA | Oxazepam | 79-107% |
| Flubromazepam | Immunalysis® Benzodiazepine ELISA | Oxazepam | 79-107% |
| Diclazepam | Immunalysis® Benzodiazepine ELISA | Oxazepam | 79-107% |
| Delorazepam | Immunalysis® Benzodiazepine ELISA | Oxazepam | 79-107% |
| Bentazepam | Unspecified | Unspecified | Limited |
| Diclazepam | Unspecified | Unspecified | Highest Signal |
This table provides a broader context of how various novel benzodiazepines interact with commercial immunoassays. It is important to note that "limited" and "highest signal" are qualitative descriptions from the source material and quantitative percentages were not provided in that specific study.
Experimental Protocols
The following is a generalized methodology for determining the cross-reactivity of a novel benzodiazepine, such as this compound, in a commercial immunoassay.
Objective: To determine the percent cross-reactivity of a target analyte (e.g., this compound) in a specific benzodiazepine immunoassay.
Materials:
-
Commercial benzodiazepine immunoassay kit (e.g., ELISA, EMIT)
-
Certified reference material of the target analyte (this compound)
-
Certified reference material of the assay calibrator (e.g., nordiazepam, oxazepam)
-
Drug-free, pooled human urine or blood
-
Appropriate solvent for stock solutions (e.g., methanol, acetonitrile)
-
Standard laboratory equipment, including calibrated pipettes, tubes, and an instrument-specific analyzer or plate reader.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a high-concentration stock solution of the target analyte and the assay calibrator in a suitable solvent.
-
Prepare a series of working standards by spiking drug-free urine or blood with the stock solutions to achieve a range of concentrations.
-
-
Assay Performance:
-
Analyze the prepared standards and calibrators according to the immunoassay manufacturer's instructions.
-
Ensure that quality control samples are run to validate the assay performance.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate a calibration curve using the response of the assay calibrator standards.
-
Determine the concentration of the target analyte that produces a response equivalent to the assay's cutoff calibrator.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Target Analyte at Cutoff Response) x 100
-
Visualizations
The following diagrams illustrate the metabolic pathway of phenazepam and the experimental workflow for determining immunoassay cross-reactivity.
Caption: Metabolic pathway of Phenazepam to this compound.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
References
A Comparative Guide to the Quantitative Analysis of 3-Hydroxyphenazepam
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-hydroxyphenazepam, an active metabolite of the designer benzodiazepine phenazepam, is critical in clinical and forensic toxicology, as well as in therapeutic drug monitoring. This guide provides a comparative overview of published analytical methodologies for the determination of this compound in biological matrices. In the absence of publicly available inter-laboratory proficiency testing data, this document focuses on the cross-validation and performance of different analytical methods as reported in peer-reviewed literature, offering a valuable resource for laboratories seeking to establish or refine their own analytical protocols.
Quantitative Performance of Analytical Methods
The performance of an analytical method is determined by several key validation parameters. The following tables summarize the quantitative data from published studies on the analysis of this compound, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Method Performance in Blood/Plasma
| Parameter | Method 1 (Mei et al., 2019)[1][2] | Method 2 (Crichton et al., 2015)[3][4] | Method 3 (Grigor'ev et al., 2021) |
| Matrix | Postmortem Blood | Postmortem Fluids (including blood) & Tissues | Human Blood Plasma |
| Instrumentation | LC-MS/MS | LC-MS/MS | HPLC-MS/MS |
| Linear Range | 1-500 ng/mL | 0.016-1.0 mg/L (16-1000 ng/mL) | Not explicitly stated, but cross-validation performed on patient samples |
| Limit of Detection (LOD) | 0.5 ng/mL | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.016 mg/L (16 ng/mL) | Not explicitly stated |
| Accuracy (Bias %) | ±12% | Within ±15% | Not explicitly stated, but methods showed good agreement |
| Precision (Intra-day RSD) | 3-20% | Within ±15% | Not explicitly stated |
| Precision (Inter-day RSD) | 4-21% | Within ±15% | Not explicitly stated, but methods deemed reproducible |
| Recovery | 35-90% | Not explicitly stated | Not explicitly stated |
Table 2: Method Performance in Urine
| Parameter | Method 1 (Crichton et al., 2015) |
| Matrix | Urine |
| Instrumentation | LC-MS/MS |
| Linear Range | 0.016-1.0 mg/L (16-1000 ng/mL) |
| Limit of Quantification (LOQ) | 0.016 mg/L (16 ng/mL) |
| Accuracy | Within ±15% |
| Precision (Within-run & Between-run) | Within ±15% |
Experimental Protocols
The methodologies employed in the cited studies, while all based on LC-MS/MS, exhibit variations in sample preparation and analytical conditions. These differences can influence the method's performance characteristics.
Method 1: Solid Phase Extraction (SPE) and Supported Liquid Extraction (SLE) in Blood Plasma (Grigor'ev et al., 2021)
This study performed a cross-validation of two different sample preparation methods for the analysis of this compound in human blood plasma.
-
Sample Preparation:
-
Solid Phase Extraction (SPE): Detailed protocol for the specific SPE cartridge was not provided in the abstract. Generally, SPE involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a solvent.
-
Supported Liquid Extraction (SLE): This technique involves the use of a diatomaceous earth packed column. The aqueous sample is absorbed onto the support, and the analytes are eluted with an immiscible organic solvent.
-
-
Instrumentation: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Analysis: The study utilized Bland-Altman analysis and Deming regression to compare the results from the two extraction methods, confirming the absence of systematic error and demonstrating acceptable precision between the methods.
Method 2: Solid Phase Extraction in Postmortem Blood (Mei et al., 2019)
This method was validated for the determination of 13 designer benzodiazepines, including this compound, in postmortem blood.
-
Sample Preparation (SPE):
-
0.5 mL of postmortem blood was used.
-
Analytes were extracted using solid phase extraction.
-
-
Instrumentation (LC-MS/MS):
-
Chromatography: Separation was performed on a C18 column.
-
Mass Spectrometry: Analysis was conducted in electrospray positive mode using multiple reaction monitoring (MRM).
-
Method 3: Liquid-Liquid Extraction in Post-mortem Fluids and Tissues (Crichton et al., 2015)
This study reported the tissue distribution and concentration of phenazepam and this compound in various post-mortem specimens.
-
Sample Preparation: While the abstract does not detail the extraction method, liquid-liquid extraction is a common technique for these types of analyses.
-
Instrumentation (LC-MS/MS): The study utilized liquid chromatography-tandem mass spectrometry for quantification. The method was validated in blank urine, blank human SAGM blood, equine plasma, and porcine vitreous.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the analysis of this compound.
Caption: General workflow for this compound analysis.
The following diagram illustrates the logical relationship in a cross-validation study, comparing two different analytical methods.
Caption: Cross-validation logical workflow.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of phenazepam and this compound in post-mortem fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
3-Hydroxyphenazepam in Urine Screening: A Comparative Analysis Against Other Benzodiazepine Metabolites
For Researchers, Scientists, and Drug Development Professionals
The detection of benzodiazepine use, whether for clinical monitoring or forensic purposes, relies heavily on the accurate identification of their metabolites in urine. Phenazepam, a potent benzodiazepine, and its primary active metabolite, 3-hydroxyphenazepam, present unique challenges and considerations in toxicological screening. This guide provides a detailed comparison of this compound with other common benzodiazepine metabolites in the context of urine screening, supported by experimental data and protocols.
Executive Summary
Urine screening for benzodiazepines typically involves an initial immunoassay followed by a confirmatory analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The detection of this compound is a key indicator of phenazepam ingestion. Its detectability and the potential for cross-reactivity in immunoassays vary compared to the metabolites of other commonly prescribed benzodiazepines such as diazepam, alprazolam, and clonazepam. Confirmatory methods provide the specificity required for unambiguous identification and quantification.
Comparison of Benzodiazepine Metabolites in Urine
The following table summarizes the key characteristics of this compound and other major benzodiazepine metabolites relevant to urine drug screening.
| Metabolite | Parent Benzodiazepine(s) | Typical Urinary Detection Window | Notes on Immunoassay Screening |
| This compound | Phenazepam | Up to 2 weeks or longer with chronic use | Cross-reactivity is variable and may be comparable to temazepam.[1] Specific immunoassays for phenazepam may have better sensitivity. |
| α-Hydroxyalprazolam | Alprazolam | 2 to 5 days[2] | Generally good cross-reactivity in standard benzodiazepine immunoassays. |
| 7-Aminoclonazepam | Clonazepam | 3 to 7 days[3] | Often exhibits poor cross-reactivity with many standard benzodiazepine immunoassays, leading to false negatives.[3] |
| Nordiazepam | Diazepam, Chlordiazepoxide, Prazepam | Up to 30 days with chronic use[3] | A common metabolite for several benzodiazepines; its presence is not specific to a single parent drug. |
| Oxazepam | Diazepam, Chlordiazepoxide, Temazepam | Up to 7 days | Good cross-reactivity in most immunoassays; another common metabolite for multiple benzodiazepines. |
| Temazepam | Diazepam, Temazepam | Up to 7 days | Generally detectable by standard immunoassays. |
| Lorazepam | Lorazepam | 1 to 5 days | Primarily excreted as a glucuronide conjugate; hydrolysis is often necessary for detection by some immunoassays. |
Metabolic Pathway of Phenazepam
Phenazepam undergoes hepatic metabolism, primarily through hydroxylation by the cytochrome P450 enzyme CYP3A4, to form its major active metabolite, this compound. Both phenazepam and this compound are then typically conjugated with glucuronic acid before being excreted in the urine.
Experimental Protocols
Accurate detection of benzodiazepine metabolites requires robust analytical methods. Below are detailed protocols for both initial screening and confirmatory analysis.
Urine Screening Workflow
A typical workflow for urine benzodiazepine testing involves an initial screening step to presumptively identify positive samples, followed by a more specific and sensitive confirmation method for definitive results.
Immunoassay Screening
Immunoassays are a common first-line screening tool due to their speed and high-throughput capabilities. However, their specificity can be limited.
-
Principle: Competitive binding immunoassay where drug in the urine sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites.
-
Procedure:
-
Collect a urine specimen according to standard procedures.
-
Perform the assay using a commercial benzodiazepine immunoassay kit on an automated analyzer.
-
Calibrators and controls should be run with each batch of samples.
-
A result above the established cutoff concentration is considered presumptively positive.
-
-
Limitations: Cross-reactivity with other structurally related compounds can lead to false positives. Conversely, some benzodiazepine metabolites, like 7-aminoclonazepam, may have low cross-reactivity, resulting in false negatives. The cross-reactivity for this compound can be variable between different immunoassays.
Confirmatory Analysis by GC-MS
GC-MS is a highly specific and sensitive method for the definitive identification and quantification of benzodiazepine metabolites.
-
Sample Preparation:
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and β-glucuronidase enzyme in a suitable buffer (e.g., acetate buffer, pH 5.0). Incubate at an elevated temperature (e.g., 55°C) for a specified time (e.g., 2 hours) to cleave the glucuronide conjugates.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Adjust the pH of the hydrolyzed sample to alkaline (e.g., pH 9.0) and extract the metabolites using an organic solvent (e.g., ethyl acetate) for LLE, or pass the sample through an SPE cartridge.
-
Derivatization: Evaporate the organic extract to dryness and reconstitute in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) to improve the chromatographic properties of the analytes.
-
-
Instrumentation and Analysis:
-
Gas Chromatograph: Inject the derivatized sample onto a capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of target ions for each metabolite and internal standard.
-
Confirmatory Analysis by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS, as derivatization is typically not necessary.
-
Sample Preparation:
-
Enzymatic Hydrolysis: Similar to the GC-MS protocol, perform enzymatic hydrolysis to cleave glucuronide conjugates.
-
Sample Dilution or SPE: Depending on the sensitivity of the instrument, the hydrolyzed sample may be diluted ("dilute-and-shoot") or cleaned up using SPE.
-
-
Instrumentation and Analysis:
-
Liquid Chromatograph: Separate the metabolites on a C18 or other suitable reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid).
-
Tandem Mass Spectrometer: Operate with an electrospray ionization (ESI) source in positive ion mode. Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and internal standard for definitive identification and quantification.
-
Conclusion
The detection of this compound is crucial for identifying phenazepam use. While immunoassays can provide a preliminary indication, their limitations in terms of cross-reactivity necessitate confirmation by more specific methods like GC-MS or LC-MS/MS. A thorough understanding of the metabolic pathways and the analytical characteristics of different benzodiazepine metabolites is essential for accurate interpretation of urine drug screening results in research, clinical, and forensic settings. The choice of analytical method should be guided by the specific requirements for sensitivity, specificity, and the range of benzodiazepines being targeted.
References
A Comparative Guide to the Quantification of 3-Hydroxyphenazepam: Accuracy and Precision of Leading Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3-Hydroxyphenazepam, an active metabolite of the designer benzodiazepine phenazepam, is critical in clinical and forensic toxicology, as well as in pharmacokinetic studies. This guide provides a comprehensive comparison of the most commonly employed analytical methods for its determination in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols.
Comparative Analysis of Quantification Methods
The selection of an analytical method for this compound quantification is contingent on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the performance characteristics of LC-MS/MS, GC-MS, and HPLC-UV for the analysis of this compound and other structurally related benzodiazepines.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) |
| Principle | Separation by liquid chromatography followed by mass-based detection of precursor and product ions. | Separation of volatile compounds by gas chromatography followed by mass-based detection. | Separation by liquid chromatography followed by detection based on the absorption of UV light. |
| Linearity (R²) | > 0.99[1] | > 0.998[2] | > 0.996[3] |
| Limit of Detection (LOD) | 0.5 ng/mL (for this compound)[1] | 0.02 - 0.53 ng/mL (for various benzodiazepines) | 10 - 20 ng/mL (for various benzodiazepines)[3] |
| Limit of Quantification (LOQ) | 1 ng/mL (for this compound) | 1 - 2 ng/mL (for various benzodiazepines) | 30 - 50 ng/mL (for various benzodiazepines) |
| Intra-day Precision (%RSD) | 3 - 20% (for this compound) | < 12.7% (for various benzodiazepines) | 0.45 - 7.69% (for various benzodiazepines) |
| Inter-day Precision (%RSD) | 4 - 21% (for this compound) | < 14.9% (for various benzodiazepines) | 0.45 - 7.69% (for various benzodiazepines) |
| Accuracy/Recovery (%) | 35 - 90% (for this compound) | > 74% (for various benzodiazepines) | 93.7 - 108.7% (for various benzodiazepines) |
| Sample Throughput | High | Moderate | High |
| Selectivity | Very High | High | Moderate |
| Derivatization | Not typically required. | Often required for polar benzodiazepines. | Not required. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods for this compound and other benzodiazepines and may require optimization for specific laboratory conditions and matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Blood
This protocol is based on a validated method for the quantification of 13 designer benzodiazepines, including this compound, in postmortem blood.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 0.5 mL of blood sample, add internal standard.
-
Perform protein precipitation.
-
Condition a C18 SPE cartridge.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
b. Chromatographic Conditions
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z) for this compound: To be determined by direct infusion.
-
Product Ions (m/z) for this compound: To be determined by direct infusion.
Gas Chromatography-Mass Spectrometry (GC-MS) for Benzodiazepines in Biological Samples (Representative Protocol)
This protocol outlines a general procedure for the analysis of benzodiazepines by GC-MS, which often requires derivatization.
a. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of sample (e.g., urine, blood), add internal standard and a buffer to adjust the pH.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and evaporate to dryness.
b. Derivatization
-
Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture to facilitate the derivatization reaction.
c. Chromatographic Conditions
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of analytes.
d. Mass Spectrometric Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
-
Characteristic Ions (m/z) for Derivatized Benzodiazepines: To be determined from the mass spectrum of the derivatized standard.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for Benzodiazepines in Biological Samples (Representative Protocol)
This protocol is based on a method for the simultaneous determination of several benzodiazepines in biological fluids.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of plasma or urine, add an internal standard.
-
Condition a C8 SPE cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the benzodiazepines with a stronger solvent.
-
Evaporate the eluent and reconstitute the residue in the mobile phase.
b. Chromatographic Conditions
-
Column: C8 or C18 analytical column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of maximum absorbance for the benzodiazepines of interest (e.g., 240 nm).
Workflow and Pathway Diagrams
To visualize the analytical process, the following diagrams illustrate a typical workflow for this compound quantification and a conceptual signaling pathway.
Caption: General workflow for this compound quantification.
References
A Comparative Analysis of Cinazepam and its Active Metabolite, 3-Hydroxyphenazepam, at Presynaptic Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the presynaptic effects of cinazepam, a partial GABAA receptor agonist, and its primary active metabolite, 3-hydroxyphenazepam. The data presented herein is derived from in vitro studies on isolated rat cortex nerve terminals (synaptosomes), offering a direct comparison of their mechanisms of action at the presynaptic level.
Quantitative Data Summary
The following table summarizes the differential effects of cinazepam and this compound on various presynaptic parameters. These findings highlight their distinct pharmacological profiles.
| Presynaptic Parameter | Cinazepam (100-200 µM) | This compound | Reference |
| Transporter-Mediated [³H]GABA Uptake | Facilitated (enhanced initial rate and accumulation) | Decreased | [1][2][3] |
| Ambient [³H]GABA Levels | Decreased | No change | [1][2] |
| Transporter-Mediated [³H]GABA Release | Decreased | No change | |
| Exocytotic [³H]GABA Release (in presence of NO-711) | Decreased | Decreased | |
| Tonic [³H]GABA Release (in presence of NO-711) | No change | No change | |
| Synaptosomal Plasma Membrane Potential | Hyperpolarized | Depolarized (opposite effect) | |
| Synaptic Vesicle Acidification | Increased | Decreased (opposite effect) |
Signaling and Mechanistic Differences
The distinct presynaptic actions of cinazepam and its metabolite, this compound, suggest different underlying mechanisms. Cinazepam appears to enhance GABAergic tone by promoting GABA uptake and vesicle filling, while this compound seems to inhibit the GABA transporter.
Caption: Comparative signaling pathways of cinazepam and this compound at presynaptic sites.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the work of Borisova et al. (2021).
Isolation of Synaptosomes
-
Tissue Preparation: Wistar rats are decapitated, and the cerebral cortex is rapidly removed and placed in an ice-cold isolation medium (0.32 M sucrose, 5 mM HEPES-NaOH, pH 7.4).
-
Homogenization: The cortex is minced and homogenized in the isolation medium using a glass-Teflon homogenizer.
-
Centrifugation: The homogenate is centrifuged at 1,000 g for 10 minutes to remove nuclei and cellular debris.
-
Synaptosome Pelleting: The resulting supernatant is then centrifuged at 14,000 g for 20 minutes to pellet the crude synaptosomal fraction.
-
Washing: The pellet is washed by resuspension in the isolation medium and re-centrifugation. The final synaptosomal pellet is used for subsequent assays.
[³H]GABA Uptake and Release Assay
This assay measures the activity of GABA transporters in the synaptosomal membrane.
References
Establishing Cutoff Concentrations for 3-Hydroxyphenazepam in Clinical Toxicology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances, including designer benzodiazepines like 3-Hydroxyphenazepam, presents a continuous challenge for clinical toxicology laboratories. Establishing appropriate cutoff concentrations for these new compounds is critical for accurate interpretation of toxicology results, ensuring that therapeutic use is distinguished from misuse or overdose. This guide provides a comparative framework for establishing cutoff concentrations for this compound, drawing parallels with established practices for other benzodiazepines and utilizing available experimental data.
Introduction to this compound
This compound is an active metabolite of phenazepam, a benzodiazepine developed in the Soviet Union.[1] It is also a metabolite of the prodrug cinazepam.[2] Like other benzodiazepines, it acts as a positive allosteric modulator of the GABA-A receptor.[3] While phenazepam itself has been detected in clinical and forensic cases, the establishment of clear guidelines for its metabolite, this compound, is still evolving.
Challenges in Establishing Cutoff Concentrations
The determination of a scientifically sound cutoff concentration is a multi-faceted process that considers the analytical sensitivity of testing methods, the pharmacokinetic profile of the drug, and the desired clinical or forensic application of the test. For novel compounds like this compound, this process is often hampered by a lack of extensive clinical data and commercially available calibrators and controls.
Comparative Data for Benzodiazepine Cutoff Concentrations
Clinical toxicology laboratories typically employ a two-tiered testing approach: an initial screening test using immunoassays followed by a confirmatory test using a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Cutoff concentrations are established for both screening and confirmation to minimize false-positive and false-negative results.
Table 1: Comparison of Screening and Confirmatory Cutoff Concentrations for Commonly Tested Benzodiazepines in Urine
| Benzodiazepine/Metabolite | Screening Cutoff (ng/mL) | Confirmatory Cutoff (ng/mL) | Notes |
| General Benzodiazepine Class | 200 - 300[5] | - | Immunoassay dependent; cross-reactivity varies. |
| Alprazolam | - | 20 | Parent drug often in low concentrations. |
| α-Hydroxyalprazolam | - | 20 | Primary metabolite of Alprazolam. |
| Clonazepam | - | 40 | |
| 7-Aminoclonazepam | - | 40 | Primary metabolite of Clonazepam. |
| Diazepam | - | 40 | |
| Nordiazepam | - | 40 | Metabolite of Diazepam, Chlordiazepoxide, and others. |
| Oxazepam | - | 40 | Metabolite of Diazepam, Temazepam, and others. |
| Temazepam | - | 40 | |
| Lorazepam | - | 40 |
Note: Cutoff concentrations can vary between laboratories and regulatory bodies. The values presented are for illustrative purposes.
Available Data for this compound
Direct clinical data on this compound concentrations are limited. However, a study on post-mortem cases provides some insight into the concentrations that might be encountered.
Table 2: Reported Concentrations of this compound in Post-Mortem Samples
| Specimen | Median Concentration (mg/L) | Concentration Range (mg/L) |
| Femoral Blood | 0.052 | 0.019 - 0.159 |
| Cardiac Blood | 0.054 | 0.019 - 0.161 |
| Urine | 0.081 | 0.017 - 0.274 |
| Data extracted from Crichton et al. (2015). Note: 1 mg/L is equivalent to 1000 ng/mL. |
These post-mortem concentrations, which are not directly translatable to a clinical population, suggest that urinary concentrations of this compound can be in the range of tens to hundreds of ng/mL.
Experimental Protocol for Establishing a Cutoff Concentration
The following is a generalized protocol for establishing a laboratory-defined cutoff concentration for a novel analyte like this compound.
1. Method Validation
A highly sensitive and specific quantitative method, typically LC-MS/MS, must be developed and validated. Validation parameters should include:
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Precision: The agreement between replicate measurements.
-
Accuracy: The closeness of a measured value to a known true value.
-
Matrix Effects: The influence of other components in the biological sample on the analytical result.
-
Stability: The stability of the analyte in the biological matrix under various storage conditions.
2. Population Studies
Analyze a statistically significant number of authentic clinical specimens to determine the distribution of this compound concentrations in the target population. This should ideally include samples from:
-
Known positive individuals (if available).
-
A general patient population to assess the prevalence and concentration range.
-
A drug-naive population to establish the absence of the analyte.
3. Cutoff Determination
Based on the method's performance and the population data, a cutoff concentration can be proposed. The cutoff should be set high enough to avoid false-positive results from analytical noise or insignificant exposure but low enough to detect clinically relevant concentrations. The LOQ is often a starting point for considering the confirmatory cutoff.
4. Immunoassay Cross-Reactivity Studies
For a screening cutoff, the cross-reactivity of commercially available benzodiazepine immunoassays with this compound must be determined. This involves spiking known concentrations of this compound into drug-free urine and observing the immunoassay response. Studies on phenazepam have shown variable cross-reactivity with different immunoassays. It has been suggested that the cross-reactivity of this compound may be comparable to that of temazepam, another 3-hydroxy benzodiazepine metabolite.
Workflow for Establishing and Implementing a Cutoff Concentration
The following diagram illustrates the logical workflow for establishing and implementing a new cutoff concentration in a clinical toxicology laboratory.
Caption: Workflow for establishing a laboratory-defined cutoff concentration.
Conclusion and Recommendations
Establishing a definitive cutoff concentration for this compound requires further research and data from clinical populations. Based on the limited available data and established practices for other benzodiazepines, the following recommendations are made:
-
Confirmatory Cutoff (LC-MS/MS): Laboratories should perform validation studies to establish a specific LOQ for this compound. A confirmatory cutoff could be set at or near the validated LOQ, which, based on typical analytical sensitivity, might fall in the range of 10-50 ng/mL.
-
Screening Cutoff (Immunoassay): Due to the unknown and likely variable cross-reactivity of different benzodiazepine immunoassays with this compound, a specific screening cutoff cannot be universally recommended. Each laboratory must validate their chosen immunoassay to determine its sensitivity for this compound. If the cross-reactivity is low, there is a risk of false-negative screening results.
This guide provides a framework for researchers and clinical laboratories to approach the challenge of establishing cutoff concentrations for novel benzodiazepines. A thorough validation of analytical methods and a comprehensive evaluation of population data are paramount to ensuring the accuracy and clinical utility of toxicological testing for this compound.
References
Safety Operating Guide
Navigating the Disposal of 3-Hydroxyphenazepam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. 3-Hydroxyphenazepam, a benzodiazepine and an active metabolite of phenazepam, requires careful handling and disposal due to its pharmacological properties and the limited availability of specific disposal protocols.[1][2][3] This guide provides essential safety information and a step-by-step approach to its disposal, ensuring the protection of laboratory personnel and the environment.
Chemical and Safety Data Overview
This compound is a research chemical with hypnotic, sedative, anxiolytic, and anticonvulsant properties.[1][3] While some safety data sheets (SDS) classify it as not a hazardous substance, others recommend treating it as hazardous until more information is available. Given the lack of comprehensive toxicological data, a cautious approach is warranted.
| Property | Data | Source |
| Chemical Formula | C15H10BrClN2O2 | |
| Molar Mass | 365.61 g/mol | |
| Appearance | Neat solid | |
| Storage | -20°C | |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | |
| Known Hazards | May be irritating to mucous membranes and respiratory tract. Potential for harm through inhalation, ingestion, or skin absorption. |
Core Principles of Disposal
The disposal of this compound, like other pharmaceutical waste in a research setting, is governed by regulations from agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The fundamental principle is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel involved in the disposal process.
Step-by-Step Disposal Protocol
Due to the absence of a specific, validated chemical neutralization protocol for this compound in the public domain, the recommended procedure is to manage it as hazardous waste. This approach aligns with the precautionary principle and ensures a high level of safety.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.
-
Avoid the formation of dust and aerosols.
-
In case of accidental contact, follow the first-aid measures outlined in the SDS: flush eyes with water for at least 15 minutes, wash skin thoroughly with soap and water, and move to fresh air in case of inhalation.
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in the regular trash.
-
All waste materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be collected as hazardous waste.
-
Use a designated, properly labeled, and leak-proof hazardous waste container. The container should be compatible with the chemical properties of the waste.
-
The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including "this compound."
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from incompatible materials.
4. Final Disposal:
-
The final disposal of the collected hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact your EHS office to schedule a pickup and for any specific institutional procedures.
-
If this compound is considered a controlled substance in your jurisdiction, additional regulations from the Drug Enforcement Administration (DEA) or equivalent local bodies will apply. This may involve specific record-keeping and witnessed destruction.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 3-Hydroxyphenazepam
For researchers, scientists, and drug development professionals, ensuring safety and procedural clarity in the handling of potent research compounds like 3-Hydroxyphenazepam is paramount. This guide provides a comprehensive operational and disposal plan, emphasizing personal protective equipment (PPE) and safe handling practices to minimize exposure and ensure a secure laboratory environment. Since the toxicological properties of this compound have not been thoroughly investigated, it should be handled as a potent compound with the necessary precautions.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when working with this compound. Engineering controls should always be the primary line of defense to minimize exposure risk.
Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[1][2]
-
Containment: For procedures with a higher risk of aerosol generation, consider using a glove box or an isolator.[2]
-
Eyewash and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment Summary:
| PPE Component | Specification | Operational Protocol |
| Gloves | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile or Neoprene). | Check for perforations before use. Change gloves immediately if contaminated or every 30-60 minutes. Remove the outer glove before leaving the immediate work area. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Must be worn at all times when handling the compound. A face shield is recommended when there is a splash hazard. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system. | Fit-testing of the respirator is required to ensure a proper seal. |
| Lab Coat/Gown | A disposable, back-closing, long-sleeved gown made of a low-permeability fabric. | Cuffs should be tucked into the inner glove. Gowns should not be worn outside of the laboratory area. |
| Shoe Covers | Disposable shoe covers. | To be worn in designated areas and removed before exiting. |
Experimental Protocol: Safe Handling and Disposal Workflow
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound. This protocol is designed to be a step-by-step guide to minimize exposure and ensure proper containment and waste management.
Caption: Safe handling and disposal workflow for this compound.
Detailed Procedural Steps:
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE in the correct order: shoe covers, inner gloves, gown, respirator, eye protection, and outer gloves.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, plastic-backed paper. Gather all necessary equipment and reagents.
2. Handling:
-
Weighing: Weigh the solid compound in the fume hood. Use a dedicated enclosure for weighing potent compounds if available.
-
Solution Preparation: If preparing a solution, add the solvent to the solid carefully to avoid splashing. Keep the container closed as much as possible.
3. Post-Handling and Decontamination:
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Doffing PPE: Remove PPE in a way that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. Inner gloves should be the last item removed.
4. Disposal Plan:
-
Waste Segregation and Labeling: All disposable materials that have come into contact with this compound, including gloves, gowns, and absorbent paper, should be considered hazardous waste. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Waste Pickup: Follow your institution's procedures for the disposal of potent pharmaceutical waste.[4] Do not dispose of this material down the drain. The waste should be collected by a certified hazardous waste management company for incineration.
By adhering to these stringent safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
